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  • Product: (1-Oxoisoindolin-5-YL)boronic acid
  • CAS: 1346526-56-4

Core Science & Biosynthesis

Foundational

A Technical Guide to 1-Oxoisoindoline-5-boronic Acid: A Versatile Building Block in Modern Drug Discovery

For Immediate Release This technical guide provides an in-depth overview of 1-oxoisoindoline-5-boronic acid, a key building block for researchers, medicinal chemists, and professionals in drug development. This document...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

This technical guide provides an in-depth overview of 1-oxoisoindoline-5-boronic acid, a key building block for researchers, medicinal chemists, and professionals in drug development. This document details its chemical identity, synthesis, physicochemical properties, and critical applications, with a focus on its role in the development of targeted therapeutics.

Core Chemical Identifiers

1-Oxoisoindoline-5-boronic acid is a bifunctional molecule featuring a rigid isoindolinone scaffold and a versatile boronic acid moiety. These features make it an invaluable tool in the synthesis of complex organic molecules.

  • SMILES: C1=C(C=C2CNC(=O)C2=C1)B(O)O[1]

Physicochemical and Computational Data

A comprehensive understanding of the physicochemical properties of 1-oxoisoindoline-5-boronic acid is crucial for its effective use in synthesis and drug design.

PropertyValueSource
Molecular Formula C₈H₈BNO₃[1]
Molecular Weight 176.97 g/mol [1]
Purity ≥98%[1]
Appearance Solid[2]
Storage Conditions Sealed in dry, 2-8°C[1]
Topological Polar Surface Area (TPSA) 69.56 Ų[1]
LogP -1.3902[1]
Hydrogen Bond Acceptors 3[1]
Hydrogen Bond Donors 3[1]
Rotatable Bonds 1[1]

Synthesis of 1-Oxoisoindoline-5-boronic Acid

The synthesis of aryl boronic acids, including 1-oxoisoindoline-5-boronic acid, typically involves the borylation of an aryl halide or triflate. A common and effective method is the Miyaura borylation, which utilizes a palladium catalyst and a diboron reagent.

Representative Synthetic Workflow: Miyaura Borylation

This protocol outlines a general procedure for the synthesis of an aryl boronic acid from an aryl bromide, which can be adapted for the synthesis of 1-oxoisoindoline-5-boronic acid from a suitable 5-bromo-1-oxoisoindoline precursor.

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_product Product A 5-Bromo-1-oxoisoindoline F Inert Atmosphere (N₂ or Ar) A->F B Bis(pinacolato)diboron B->F C Palladium Catalyst (e.g., Pd(dppf)Cl₂) C->F D Base (e.g., Potassium Acetate) D->F E Anhydrous Solvent (e.g., Dioxane) E->F G Heating (e.g., 80-100 °C) F->G Reaction Mixture H Aqueous Workup G->H Crude Product I Purification (e.g., Column Chromatography) H->I J 1-Oxoisoindoline-5-boronic acid pinacol ester I->J K Hydrolysis (e.g., with aqueous acid) J->K L 1-Oxoisoindoline-5-boronic acid K->L Suzuki_Coupling cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product A 1-Oxoisoindoline-5-boronic acid C Palladium Catalyst (e.g., Pd(PPh₃)₄) A->C Transmetalation B Aryl/Heteroaryl Halide (R-X) B->C Oxidative Addition E 5-Aryl/Heteroaryl-1-oxoisoindoline C->E Reductive Elimination D Base (e.g., Na₂CO₃, K₂CO₃) D->C Base Activation

Sources

Exploratory

Isoindolinone vs. Phthalimide Boronic Acids: Structural Nuances and Applications in Targeted Protein Degradation

Introduction & Scientific Rationale In the rapidly expanding field of Targeted Protein Degradation (TPD), the design of Proteolysis Targeting Chimeras (PROTACs) relies heavily on the precise functionalization of Cereblon...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

In the rapidly expanding field of Targeted Protein Degradation (TPD), the design of Proteolysis Targeting Chimeras (PROTACs) relies heavily on the precise functionalization of Cereblon (CRBN) E3 ligase binders. Boronic acids and their corresponding pinacol esters are indispensable synthons for constructing these molecules via palladium-catalyzed cross-coupling.

While both phthalimide and isoindolinone scaffolds serve as the primary pharmacophores for CRBN recruitment, their stereoelectronic differences fundamentally alter their chemical behavior. Phthalimides (e.g., thalidomide, pomalidomide) feature a highly electrophilic dicarbonyl system, whereas isoindolinones (e.g., lenalidomide) possess a monocarbonyl system. When functionalized with boronic acid moieties, these structural nuances dictate the stability of the intermediate, the Lewis acidity of the boron atom, and the specific experimental conditions required to prevent scaffold degradation [1]. This guide provides a comprehensive technical analysis of these two boronic acid classes, detailing their mechanistic divergence and establishing self-validating protocols for their use in drug development.

Mechanistic and Electronic Divergence

The Phthalimide Boronic Acid System

The phthalimide core (1H-isoindole-1,3(2H)-dione) contains two electron-withdrawing carbonyl groups flanking a central nitrogen atom. When a boronic acid group is installed on the fused aromatic ring, the strong electron-withdrawing nature of the dicarbonyl system significantly increases the Lewis acidity of the boron atom, theoretically accelerating the transmetalation step in Suzuki-Miyaura couplings.

However, this electrophilicity is a double-edged sword. The imide carbonyls are highly susceptible to nucleophilic attack. Under standard basic cross-coupling conditions (e.g., aqueous


), the phthalimide ring rapidly undergoes base-catalyzed hydrolysis, leading to irreversible ring-opening and loss of CRBN binding affinity [2].
The Isoindolinone Boronic Acid System

The isoindolinone core (2,3-dihydro-1H-isoindol-1-one) replaces one carbonyl group with a methylene (


) unit. This monocarbonyl architecture drastically reduces the electrophilicity of the fused ring system. Consequently, isoindolinone boronic acids exhibit superior chemical and metabolic stability. They can tolerate a much wider range of basic and aqueous conditions without undergoing ring hydrolysis. While the reduced electron-withdrawing effect slightly lowers the boron's Lewis acidity compared to the phthalimide analog, the overall robustness of the isoindolinone scaffold makes it a highly preferred intermediate for the modular synthesis of lenalidomide-based PROTACs [1].

Quantitative Data and Property Comparison

The following table summarizes the physicochemical and reactive differences between the two scaffolds, providing a predictive framework for experimental design.

ParameterIsoindolinone Boronic AcidsPhthalimide Boronic AcidsMechanistic Causality
Carbonyl Count Monocarbonyl (C=O at C1)Dicarbonyl (C=O at C1 and C3)Dictates the overall electrophilicity of the fused bicyclic system.
Ring Stability HighLowMonocarbonyls resist nucleophilic attack; dicarbonyls undergo rapid base-catalyzed hydrolysis.
Boron Lewis Acidity ModerateHighDual carbonyls withdraw electron density, making the boron atom more electrophilic.
Preferred Coupling Base

,

(Aq/Org)

,

(Anhydrous)
Aqueous bases are tolerated by isoindolinones but destroy phthalimides [1].
Primary TPD Application Lenalidomide-based degradersThalidomide/Pomalidomide degradersIsoindolinones often yield more metabolically stable PROTAC linkages [2].

Synthetic Workflows and Logical Architecture

To successfully utilize these boronic acids, the synthetic workflow must be tailored to the specific vulnerabilities of the scaffold. The diagram below illustrates the divergent logical pathways required to prevent degradation during cross-coupling.

G Start E3 Ligase Binder Synthesis (Boronic Acid/Ester) Phthalimide Phthalimide Boronic Acid (Dicarbonyl, High Electrophilicity) Start->Phthalimide Isoindolinone Isoindolinone Boronic Acid (Monocarbonyl, High Stability) Start->Isoindolinone Cond1 Mild Conditions (CsF, Anhydrous, Pd(dppf)Cl2) Prevents Ring Opening Phthalimide->Cond1 Vulnerable to Base Cond2 Standard Conditions (K2CO3, Aq/Org, Pd(PPh3)4) Tolerates Hydrolysis Isoindolinone->Cond2 Base Stable Product1 Thalidomide-based PROTAC (Susceptible to in vivo hydrolysis) Cond1->Product1 Product2 Lenalidomide-based PROTAC (Metabolically stable C-C bond) Cond2->Product2

Divergent Suzuki-Miyaura coupling workflows for phthalimide and isoindolinone boronic acids.

Self-Validating Experimental Protocols

The following methodologies detail the exact conditions required to execute C-C bond formation using these scaffolds. Every step is designed with built-in causality and validation checkpoints to ensure scientific integrity.

Protocol A: Suzuki-Miyaura Coupling of Isoindolinone Boronic Esters

Objective: To synthesize a lenalidomide-based PROTAC precursor utilizing an isoindolinone pinacol boronic ester. Because the isoindolinone is stable, standard biphasic conditions can be employed to maximize yield.

Step 1: Reagent Preparation & Degassing

  • Action: In a Schlenk flask, combine the isoindolinone boronic ester (1.0 eq), the aryl halide linker (1.1 eq), and

    
     (0.05 eq). Dissolve in a 4:1 mixture of 1,4-Dioxane and water.
    
  • Causality: Dioxane provides excellent solubility for the organic components, while water dissolves the inorganic base.

  • Validation: Degas the mixture via three freeze-pump-thaw cycles. Failure to remove oxygen will result in the homocoupling of the boronic ester (detectable via LC-MS as a dimer mass).

Step 2: Base Addition and Reaction Execution

  • Action: Add

    
     (2.5 eq) under a positive argon flow. Heat the reaction mixture to 80°C for 12 hours.
    
  • Causality:

    
     is a strong enough base to facilitate the quaternization of the boron atom (forming the reactive boronate complex) without risking the cleavage of the robust isoindolinone monocarbonyl ring.
    

Step 3: In-Process Validation (LC-MS)

  • Action: At 8 hours, sample 5 µL of the reaction, dilute in acetonitrile, and analyze via LC-MS.

  • Validation: The protocol is self-validating if the chromatogram shows the disappearance of the starting aryl halide and the emergence of the product mass. If a mass corresponding to [M+18] (hydrolyzed glutarimide) appears, the temperature must be reduced to 65°C.

Step 4: Workup

  • Action: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry over anhydrous

    
    , concentrate, and purify via flash chromatography (DCM/MeOH gradient).
    
Protocol B: Mild Cross-Coupling for Phthalimide Boronic Esters

Objective: To couple a highly sensitive phthalimide boronic ester without inducing imide ring-opening.

Step 1: Anhydrous Setup

  • Action: Flame-dry a reaction vial. Add the phthalimide boronic ester (1.0 eq), aryl iodide (1.0 eq),

    
     (0.05 eq), and anhydrous 
    
    
    
    (2.0 eq). Suspend in anhydrous DMF.
  • Causality:

    
     acts as a mild, anhydrous base. The fluoride ion has a high affinity for boron, efficiently forming the reactive fluoroborate species required for transmetalation without providing the hydroxide ions that cause phthalimide ring-opening [1]. 
    
    
    
    is chosen because its bidentate ligand enforces a cis-geometry, accelerating reductive elimination and outcompeting degradation pathways.

Step 2: Execution and Validation

  • Action: Stir at 60°C for 16 hours under argon.

  • Validation: Monitor via TLC (Hexanes/EtOAc). The absence of highly polar baseline spots (which indicate ring-opened carboxylic acids) validates the preservation of the phthalimide core.

Conclusion

The selection between isoindolinone and phthalimide boronic acids is not merely a matter of structural preference, but a fundamental decision that dictates the synthetic trajectory of a drug discovery program. While phthalimides offer classic CRBN binding profiles, their boronic acid derivatives demand stringent, anhydrous coupling conditions to prevent hydrolysis. Conversely, isoindolinone boronic acids provide a robust, metabolically stable platform that tolerates a broader array of chemical transformations, making them highly advantageous for the rapid, modular assembly of advanced targeted protein degraders.

References

  • A Modular Chemistry Platform for the Development of a Cereblon E3 Ligase-based Partial PROTAC Library PubMed Central (PMC) / National Institutes of Health URL:[Link]

  • Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification RSC Publishing (Organic & Biomolecular Chemistry) URL:[Link]

Foundational

(1-Oxoisoindolin-5-YL)boronic acid: A Technical Guide to Physicochemical Characterization for Drug Discovery

Abstract (1-Oxoisoindolin-5-YL)boronic acid (CAS: 1346526-56-4) represents a class of heterocyclic boronic acids of significant interest to medicinal chemists and drug development professionals. The isoindolinone scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(1-Oxoisoindolin-5-YL)boronic acid (CAS: 1346526-56-4) represents a class of heterocyclic boronic acids of significant interest to medicinal chemists and drug development professionals. The isoindolinone scaffold is a recognized pharmacophore, while the boronic acid moiety offers unique opportunities for covalent and reversible interactions with biological targets.[1][2][3] This technical guide provides an in-depth perspective on the essential physicochemical characterization of this compound, with a primary focus on its physical state and melting point determination. While a definitive, peer-reviewed melting point for this specific molecule is not prominently available in the literature, this guide establishes the rigorous experimental framework required to determine this critical parameter. We will detail the causality behind experimental choices, provide self-validating protocols, and contextualize the importance of these properties for drug discovery applications.

Introduction: The Significance of the Isoindolinone-Boronic Acid Scaffold

The convergence of the 1-oxoisoindolinone core and a boronic acid functional group creates a molecule with compelling potential for therapeutic applications. The isoindolinone ring system is a structural motif found in a variety of biologically active compounds.[4][5] Boronic acids, on the other hand, are versatile building blocks in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[6][7]

From a medicinal chemistry perspective, the boronic acid group is a unique "warhead." Its trigonal planar boron atom is electrophilic and can form reversible covalent bonds with nucleophilic residues, such as the serine in the active site of a protease.[1][2] This ability to act as a transition-state analogue inhibitor has led to the successful development of several FDA-approved drugs.[8] Understanding the fundamental physicochemical properties of a molecule like (1-Oxoisoindolin-5-YL)boronic acid is the foundational first step in unlocking its therapeutic potential.

Physicochemical Properties: A Summary

The accurate determination of a compound's physical properties is a cornerstone of chemical research and drug development, influencing everything from reaction monitoring and purification to formulation and bioavailability.[9]

Physical State and Appearance

(1-Oxoisoindolin-5-YL)boronic acid is consistently described by commercial suppliers as a solid at room temperature.[10] Typically, it is supplied as a white to off-white powder. This macroscopic observation is the first data point in its physical characterization.

Core Physicochemical Data

A summary of the key identification and computed data for (1-Oxoisoindolin-5-YL)boronic acid is presented below.

PropertyValueSource
CAS Number 1346526-56-4ChemScene[10]
Molecular Formula C₈H₈BNO₃ChemScene[10]
Molecular Weight 176.97 g/mol ChemScene[10]
Physical State SolidAChemBlock, ChemScene[2][10]
Purity (Typical) ≥95% - ≥98%AChemBlock, ChemScene[2][10]
Storage 2-8°C, Sealed under dry, inert atmosphereChemScene[10]

Melting Point Determination: A Protocol for Authoritative Characterization

The melting point is one of the most critical indicators of a crystalline solid's purity. For a pure substance, the melting point is a sharp, well-defined temperature range (typically <1°C). Impurities introduce defects into the crystal lattice, which disrupts the intermolecular forces and typically results in both a depression of the melting point and a broadening of the melting range.

As an experimentally determined value for (1-Oxoisoindolin-5-YL)boronic acid is not available in peer-reviewed literature, the following protocol outlines the authoritative method for its determination.

Experimental Protocol: Capillary Melting Point Determination

This protocol describes the use of a standard digital melting point apparatus, a technique valued for its precision and small sample requirement.

Materials:

  • (1-Oxoisoindolin-5-YL)boronic acid, analytical grade (>98% purity)

  • Capillary tubes (one end sealed)

  • Digital melting point apparatus (e.g., Stuart SMP10, Mettler Toledo MP70)

  • Spatula

  • Mortar and pestle

Procedure:

  • Sample Preparation: Ensure the (1-Oxoisoindolin-5-YL)boronic acid sample is completely dry. If necessary, dry under high vacuum for several hours. Gently crush a small amount of the solid into a fine powder using a clean mortar and pestle.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount of sample. Invert the tube and tap the sealed end gently on a hard surface to pack the powder down. Repeat until a packed column of 2-3 mm in height is achieved.

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

  • Rapid Determination (Optional but Recommended): Set a rapid heating ramp (e.g., 10-20°C/min) to quickly determine an approximate melting range. This prevents spending excessive time on the precise determination.

  • Precise Determination: Using a fresh capillary, set the starting temperature of the apparatus to approximately 20°C below the approximate melting point found in the previous step.

  • Heating Ramp: Set the heating ramp rate to 1-2°C per minute. A slow ramp rate is critical for ensuring thermal equilibrium between the sample, thermometer, and heating block, which is essential for an accurate reading.

  • Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting). Continue heating and record the temperature at which the last solid particle melts (the clear point). The melting point is reported as this range.

  • Validation: Repeat the measurement with a second sample to ensure reproducibility. The results should agree within 1°C.

Interpreting the Results: The Purity-Melting Point Relationship

The sharpness of the melting range is as important as the temperature values themselves. A broad melting range (>2°C) for a synthesized batch of (1-Oxoisoindolin-5-YL)boronic acid would suggest the presence of impurities, which could be residual solvents, starting materials, or reaction byproducts. Such a result would necessitate further purification (e.g., recrystallization, chromatography) before the compound is used in sensitive biological assays where purity is paramount.

Synthesis and Structural Confirmation

While a specific literature preparation for this exact molecule is elusive, a plausible and robust synthetic strategy can be designed based on established organoboron chemistry. This provides researchers with a practical starting point for its preparation.

Representative Synthesis Workflow: Miyaura Borylation

A common and effective method for preparing aryl boronic acids is the palladium-catalyzed Miyaura borylation reaction, which uses a boronic acid pinacol ester (B₂pin₂) as the boron source.

G cluster_0 Synthesis of (1-Oxoisoindolin-5-YL)boronic acid start Start with: 5-Bromo-1-oxoisoindoline reagents Add Reagents: - Bis(pinacolato)diboron (B₂pin₂) - PdCl₂(dppf) catalyst - Potassium Acetate (KOAc) - Dioxane (solvent) start->reagents reaction Reaction Conditions: - Heat at 80-100°C - Under Inert Atmosphere (N₂ or Ar) - Monitor by TLC/LC-MS reagents->reaction workup Aqueous Workup: - Quench reaction - Extract with organic solvent - Wash and dry reaction->workup hydrolysis Pinacol Ester Hydrolysis: - Treat with an aqueous acid (e.g., HCl) - or use a biphasic system with a phase transfer catalyst workup->hydrolysis purify Purification: - Recrystallization or - Silica Gel Chromatography hydrolysis->purify product Final Product: (1-Oxoisoindolin-5-YL)boronic acid purify->product

Caption: A plausible workflow for the synthesis of the target compound.

Essential Characterization for Structural Validation

After synthesis and purification, the identity and purity of (1-Oxoisoindolin-5-YL)boronic acid must be unequivocally confirmed using a suite of standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the presence and connectivity of all protons. The aromatic protons on the isoindolinone ring should appear as distinct multiplets, and the protons of the -B(OH)₂ group are often broad and may exchange with D₂O.

    • ¹³C NMR: Will show the expected number of carbon signals corresponding to the molecule's structure.

    • ¹¹B NMR: A key experiment for boronic acids. It should show a characteristic broad singlet, typically in the range of 18-30 ppm, confirming the presence of the trigonal planar boronic acid.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion ([M+H]⁺ or [M-H]⁻).

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands, including a strong C=O stretch for the lactam carbonyl, N-H stretches, and broad O-H stretches for the boronic acid group.

Conclusion for the Field

(1-Oxoisoindolin-5-YL)boronic acid is a compound of high interest for modern drug discovery programs. Its physicochemical properties, particularly its melting point, are fundamental parameters that dictate its handling, purity assessment, and suitability for biological screening. This guide provides the necessary theoretical framework and practical, self-validating protocols for researchers to confidently determine these properties. By adhering to rigorous characterization standards, the scientific community can ensure the generation of reliable and reproducible data, accelerating the journey of promising scaffolds from the laboratory to potential clinical applications.

References

  • Silva, M.P., Saraiva, L., Pinto, M., & Sousa, M.E. (2020).
  • Poon, S. F., & Chen, C. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(5), 544.
  • BuyersGuideChem. (1-Oxo-2,3-dihydro-1H-isoindol-5-yl)boronic acid suppliers and producers. [Link]

  • Samir, A. H., Majeed, I. Y., & Hasan, S. M. (2018). Synthesis and Characterization of Some New Dioxoisoindolin Compounds Containing Thiazine, Azetidine, Thiazolidine and Amide Moities. Journal of University of Babylon for Pure and Applied Sciences.
  • AERU. Diclosulam (Ref: XDE 564). [Link]

  • LookChem. 3-oxoisoindolin-5-ylboronic acid, CAS 1370535-30-0 Suppliers. [Link]

  • Ciossani, G., et al. (2025).
  • Journal of Medicinal and Pharmaceutical Chemistry Research. (2025). Design, synthesis, insilco docking and biological evaluation of new 5-oxo-imidazoline derivatives as potent polo– like kinase 1 inhibitors.
  • Journal of Kufa for Chemical Sciences. (2018). Synthesis and characterization of some heterocyclic compounds (benzoxazpine, oxazpine, tetrazol and imidazoldin-4-one)
  • Kwiatkowski, S., et al. (2015). Asymmetric synthesis of α-(1-oxoisoindolin-3-yl)glycine: synthetic and mechanistic challenges.
  • Matsumoto, A., et al. (2017). Heterocyclic boronic acids display sialic acid selective binding in a hypoxic tumor relevant acidic environment. Chemical Science.
  • European Journal of Medicinal Chemistry. (2024). Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors.
  • Warren, T. C., et al. (1995). The cytotoxicity of [(N-alkyl-1H,3H-1-oxoisoindoline-5-yl-oxyl alkanoates and related benzamides in murine and human tissue cultured cell lines. Anticancer Research.
  • Nature Communications. (2021). Polar meron-antimeron networks in strained and twisted bilayers.
  • Royal Society of Chemistry. (2017). Improving the thermal stability of poly[methyl(trifluoropropyl)siloxane] by introducing diphenylsiloxane units.
  • Google P
  • PubChem. (2,3-dihydro-1H-inden-5-yl)boronic acid. [Link]22240187)

Sources

Exploratory

commercial suppliers of (1-Oxoisoindolin-5-YL)boronic acid

An In-Depth Technical Guide to (1-Oxoisoindolin-5-YL)boronic acid for Advanced Research & Development Executive Summary This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and dru...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (1-Oxoisoindolin-5-YL)boronic acid for Advanced Research & Development

Executive Summary

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the procurement and application of (1-Oxoisoindolin-5-YL)boronic acid (CAS No. 1346526-56-4). Boronic acids are pivotal building blocks in modern synthetic chemistry, valued for their versatility in carbon-carbon bond formation, particularly through palladium-catalyzed cross-coupling reactions.[1][2] This specific compound merges the synthetically tractable boronic acid moiety with the 1-oxoisoindoline scaffold, a privileged structure in medicinal chemistry. This document provides a detailed overview of commercial suppliers, essential quality control (QC) procedures, best practices for handling and storage, and a validated experimental protocol for its use in Suzuki-Miyaura cross-coupling reactions.

Chapter 1: The Strategic Value of (1-Oxoisoindolin-5-YL)boronic acid in Drug Discovery

The title compound, with a molecular formula of C₈H₈BNO₃ and a molecular weight of 176.97 g/mol , is a bifunctional reagent of significant interest.[3] Its utility stems from the combination of two key structural features:

  • The Boronic Acid Moiety : As a class of compounds, boronic acids have seen a dramatic rise in use over the past two decades.[4][5] Their stability, low toxicity, and predictable reactivity make them ideal partners in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing complex molecular architectures.[1] This allows for the precise and efficient introduction of the isoindolinone core into a wide array of target molecules.

  • The 1-Oxoisoindoline Scaffold : This heterocyclic motif is a key pharmacophore found in numerous biologically active compounds and approved pharmaceuticals. Its rigid structure and hydrogen bonding capabilities allow it to interact with various biological targets. The incorporation of this scaffold is a common strategy in the design of novel therapeutics.

The combination of these two features in a single molecule makes (1-Oxoisoindolin-5-YL)boronic acid a high-value starting material for generating libraries of diverse compounds, accelerating the hit-to-lead and lead optimization phases of drug discovery.[1]

Chapter 2: Commercial Sourcing and Supplier Overview

The reliable procurement of high-purity starting materials is a critical first step for any research program. Several chemical suppliers offer (1-Oxoisoindolin-5-YL)boronic acid. The following table summarizes the offerings from key vendors based on publicly available data. Researchers are advised to request lot-specific Certificates of Analysis (CoA) before purchase.

SupplierCAS NumberPurity SpecificationCatalog NumberNotes
ChemScene [3]1346526-56-4≥98%CS-0445005Offers services from custom synthesis to commercial production.
AChemBlock [6]1346526-56-495%AD254928Provides basic physical and chemical properties.
Amadis Chemical [7]1346526-56-4Not specifiedNot specifiedListed as a supplier on BuyersGuideChem. Specializes in building blocks and intermediates.

Note: The pinacol ester derivative (CAS 376584-62-2) is also commercially available from suppliers like Frontier Specialty Chemicals and may be a suitable alternative for certain applications.[8]

Chapter 3: Quality Control and Incoming Material Validation

As a Senior Application Scientist, I cannot overstate the importance of independently verifying the identity and purity of critical reagents. A supplier's CoA provides a baseline, but in-house validation is a self-validating system that ensures experimental reproducibility.

Recommended QC Workflow

qc_workflow cluster_procurement Procurement cluster_validation In-House Validation cluster_release Disposition start Select Supplier & Request CoA receive Receive Compound start->receive Place Order log Log Lot Number & Assign Internal ID receive->log nmr ¹H NMR Analysis log->nmr Sample ms LC-MS Analysis nmr->ms hplc HPLC Purity Check ms->hplc compare Compare Data to CoA & Literature hplc->compare decision Pass / Fail? compare->decision release Release to Research decision->release Data Matches reject Quarantine & Contact Supplier decision->reject Discrepancy Found

Caption: Workflow for procurement and in-house validation of (1-Oxoisoindolin-5-YL)boronic acid.

Key Analytical Techniques
  • ¹H NMR Spectroscopy : This is the primary technique for structural confirmation. The spectrum should be consistent with the 1-oxoisoindoline core and the boronic acid protons. Key expected signals include aromatic protons and the methylene protons of the isoindolinone ring.

  • Mass Spectrometry (LC-MS) : Provides confirmation of the molecular weight (176.97 Da). This technique is crucial for verifying the identity of the main component and identifying potential impurities.

  • High-Performance Liquid Chromatography (HPLC) : Used to determine the purity of the compound, typically with UV detection. This quantitative analysis should align with the purity value stated by the supplier (e.g., >95% or >98%).

Chapter 4: Handling, Storage, and Stability

Boronic acids require careful handling to maintain their integrity. While generally stable solids, they can be susceptible to degradation, particularly oxidation and dehydration (to form boroxines).

  • Solid Storage : The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at the recommended temperature. ChemScene suggests 2-8°C for long-term storage of the solid material.[3]

  • Solution Storage : Preparing stock solutions for immediate use is highly recommended. If storage is necessary, solutions should be prepared in an anhydrous solvent, aliquoted to minimize freeze-thaw cycles, and stored at -20°C or -80°C for short periods (typically up to one month).[9]

  • Handling : Before opening, allow the vial to equilibrate to room temperature for at least 60 minutes to prevent moisture condensation on the cold solid. Handle in a dry environment, such as a glovebox or under a stream of inert gas.

Chapter 5: Application Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a robust, generalized procedure for the palladium-catalyzed cross-coupling of (1-Oxoisoindolin-5-YL)boronic acid with a generic aryl bromide.

Reaction Principle

The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology that forms a carbon-carbon bond between an organoboron species (the boronic acid) and an organohalide. The reaction is catalyzed by a palladium(0) complex and requires a base to activate the boronic acid.

Catalytic Cycle Diagram

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition (Ar-Pd(II)-X)L₂ pd0->ox_add + Ar-X transmetal Transmetalation (Ar-Pd(II)-R)L₂ ox_add->transmetal + [R-B(OH)₃]⁻ red_elim Reductive Elimination transmetal->red_elim red_elim->pd0 Releases Product product Ar-R (Coupled Product) red_elim->product arx Ar-X (Aryl Halide) boronic (HO)₂B-R (Boronic Acid) borate [(HO)₃B-R]⁻ boronic->borate + Base base Base (e.g., K₂CO₃)

Sources

Foundational

MSDS and safety data sheet for (1-Oxoisoindolin-5-YL)boronic acid

Technical Guide & Safety Data Sheet: (1-Oxoisoindolin-5-yl)boronic acid in Advanced Drug Discovery As a Senior Application Scientist overseeing library synthesis for targeted protein degradation (TPD) and oncology progra...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide & Safety Data Sheet: (1-Oxoisoindolin-5-yl)boronic acid in Advanced Drug Discovery

As a Senior Application Scientist overseeing library synthesis for targeted protein degradation (TPD) and oncology programs, I frequently rely on (1-Oxoisoindolin-5-yl)boronic acid (CAS: 1346526-56-4) as a foundational building block. The isoindolin-1-one core is a privileged pharmacophore, serving as the critical binding motif for Cereblon (CRBN) in immunomodulatory drugs (IMiDs) and PROTAC linkers [4]. The C5-boronic acid handle provides a highly versatile vector for late-stage diversification via palladium-catalyzed Suzuki-Miyaura cross-coupling.

This whitepaper synthesizes the physicochemical data, safety protocols, and field-proven, self-validating methodologies required to handle and react this compound with maximum efficiency and scientific rigor.

Physicochemical Profiling & Material Identity

Before deploying any reagent in a high-throughput or scale-up setting, its physical parameters must be rigorously defined. Boronic acids are prone to dehydration into cyclic boroxines; thus, understanding the compound's baseline state is critical for accurate stoichiometric calculations [1, 2].

Table 1: Chemical Identity and Physical Properties

ParameterSpecification / Data
IUPAC Name (1-Oxo-2,3-dihydro-1H-isoindol-5-yl)boronic acid
CAS Registry Number 1346526-56-4
Molecular Formula C₈H₈BNO₃
Molecular Weight 176.97 g/mol
SMILES String O=C1NCC2=C1C=CC(B(O)O)=C2
Typical Purity ≥95.0% to 98.0% (HPLC)
Physical Form Solid (typically off-white to pale yellow powder)

Safety Data Sheet (SDS) & Risk Mitigation

While (1-Oxoisoindolin-5-yl)boronic acid is not acutely highly toxic, it is a reactive organometallic precursor. The following protocols are grounded in standard Globally Harmonized System (GHS) classifications for arylboronic acids [3].

Table 2: GHS Classification and Handling Protocols

Hazard CategoryDetails & Causality
GHS Hazards H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Storage Conditions 2–8°C under an inert atmosphere (Ar/N₂). Causality: Ambient storage exposes the compound to atmospheric moisture and fluctuating temperatures, driving the thermodynamic equilibrium toward boroxine (trimer) formation. This alters the effective molar mass and leads to under-dosing in stoichiometric reactions.
PPE Requirements Nitrile gloves (double-gloving recommended during scale-up), Class A safety goggles, and an inherently flame-resistant lab coat. Handle exclusively within a certified fume hood.
Spill Response Do not use water initially, as it can spread the fine powder. Sweep up mechanically using non-sparking tools, place in a sealed hazardous waste container, and wash the residual area with a 10% sodium carbonate solution to neutralize any acidic residues.

Mechanistic Workflow: Suzuki-Miyaura Cross-Coupling

The primary utility of (1-Oxoisoindolin-5-yl)boronic acid is the formation of C(sp²)–C(sp²) bonds. The electron-withdrawing nature of the lactam ring slightly increases the electrophilicity of the ipso-carbon. This makes the boronic acid moderately susceptible to protodeboronation (cleavage of the C–B bond to yield the des-boro isoindolinone) if heated extensively in aqueous base without a highly active catalyst.

To mitigate this, we employ a highly active precatalyst (e.g., Pd(dppf)Cl₂) that accelerates the oxidative addition and transmetalation steps, ensuring the productive catalytic cycle outpaces the degradation pathway.

CatalyticCycle Pd0 Pd(0) Active Catalyst [e.g., Pd(dppf)] OxAdd Oxidative Addition Pd(II)(Ar)(X) Pd0->OxAdd + Ar-X TransMet Transmetalation Pd(II)(Ar)(Isoindolinone) OxAdd->TransMet + (1-Oxoisoindolin-5-yl)B(OH)2 + Base (e.g., K2CO3) RedElim Reductive Elimination C-C Bond Formation TransMet->RedElim - B(OH)2X RedElim->Pd0 - Cross-Coupled Product

Figure 1: Suzuki-Miyaura catalytic cycle for (1-Oxoisoindolin-5-yl)boronic acid cross-coupling.

Causality in Base Selection

We utilize Potassium Carbonate (K₂CO₃) rather than weaker bases (like NaHCO₃). The boronic acid must be converted into the highly nucleophilic boronate ate-complex [R-B(OH)₃]⁻ to undergo transmetalation. If the base is too weak, the ate-complex does not form; if it is too strong (e.g., NaOH), protodeboronation accelerates. K₂CO₃ provides the perfect kinetic balance.

Self-Validating Experimental Protocol

A robust protocol must be self-validating—meaning it contains built-in diagnostic checks (In-Process Controls, IPCs) to prevent the propagation of errors. Below is the standardized workflow for coupling (1-Oxoisoindolin-5-yl)boronic acid with an aryl halide.

Protocol Prep 1. Reagent Assembly (Strictly Inert Atm) Degas 2. Solvent Degassing (Sparging/Freeze-Pump) Prep->Degas React 3. Catalytic Coupling (90°C, IPC Monitoring) Degas->React Quench 4. Aqueous Quench & Phase Extraction React->Quench Purify 5. Purification (Flash/Prep-HPLC) Quench->Purify

Figure 2: Self-validating experimental workflow for palladium-catalyzed cross-coupling.

Step-by-Step Methodology

Step 1: Reagent Assembly & Catalyst Verification

  • Action: In an oven-dried Schlenk flask, combine the Aryl Halide (1.0 eq), (1-Oxoisoindolin-5-yl)boronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Causality: A 20% excess of the boronic acid compensates for trace boroxine formation and minor protodeboronation.

  • Validation Check: Visually inspect the Pd(dppf)Cl₂. It must be a vibrant orange/red powder. If it is brown or black, it has oxidized to inactive "Palladium black" and must be discarded.

Step 2: Solvent Addition & Degassing

  • Action: Add a solvent mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (ratio 4:1). Degas the mixture by bubbling Argon through the solution for 15 minutes, or perform three freeze-pump-thaw cycles.

  • Causality: Oxygen rapidly oxidizes the electron-rich Pd(0) active species into catalytically dead Pd(II) complexes, halting the reaction.

Step 3: Reaction Execution & IPC Monitoring

  • Action: Heat the mixture to 90°C under Argon.

  • Validation Check (t = 2 hours): Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • System State A: Product mass is dominant; starting material <5%. Proceed to Step 4.

    • System State B: Aryl halide remains, but boronic acid is consumed. Diagnosis: Protodeboronation occurred. Correction: Spike in an additional 0.3 eq of the boronic acid.

Step 4: Quench and Workup

  • Action: Cool to room temperature. Dilute with EtOAc and water. Extract the aqueous layer 3x with EtOAc. Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Validation Check: Spot the aqueous layer on a TLC plate (elute with 10% MeOH/DCM) and visualize under UV (254 nm). The isoindolinone core is highly UV-active. If UV-active spots remain at the baseline, the product is too polar for EtOAc; switch extraction solvent to 2-Methyltetrahydrofuran or 10% iPrOH/CHCl₃.

Analytical Validation Parameters

To confirm the successful incorporation of the 1-oxoisoindoline motif, utilize the following analytical markers:

  • ¹H NMR (DMSO-d₆): The signature of the intact isoindolin-1-one ring is the broad singlet of the lactam N-H proton, typically appearing far downfield between 8.50 – 8.80 ppm . The methylene protons (CH₂) of the lactam ring will appear as a sharp singlet around 4.30 – 4.50 ppm . Disappearance of the boronic acid hydroxyl protons (usually a broad singlet ~8.2 ppm) confirms successful coupling.

  • Mass Spectrometry (ESI+): The isoindolinone core ionizes readily in positive mode. Look for the

    
     peak corresponding to your cross-coupled product.
    

References

  • Google Patents. "WO2019038717A1 - 3-(1-oxoisoindolin-2-yl)piperidine-2,6-dione derivatives and uses thereof". Google Patents.

Protocols & Analytical Methods

Method

Application Note: Optimized Suzuki-Miyaura Cross-Coupling of (1-Oxoisoindolin-5-yl)boronic Acid

Executive Summary (1-Oxoisoindolin-5-yl)boronic acid (CAS: 1346526-56-4) is a highly valuable organoboron building block utilized in medicinal chemistry to install the isoindolinone pharmacophore. This structural motif i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1-Oxoisoindolin-5-yl)boronic acid (CAS: 1346526-56-4) is a highly valuable organoboron building block utilized in medicinal chemistry to install the isoindolinone pharmacophore. This structural motif is a privileged scaffold found in numerous therapeutic agents, including kinase inhibitors, antimalarial compounds[1], and positive allosteric modulators (PAMs) targeting central nervous system receptors such as mGluR2[2].

This application note provides an in-depth, self-validating technical guide to optimizing the Suzuki-Miyaura cross-coupling of (1-oxoisoindolin-5-yl)boronic acid. By addressing the specific stereoelectronic demands of the isoindolinone core, researchers can minimize side reactions (e.g., protodeboronation and homocoupling) and maximize product yield.

Mechanistic Rationale & Causality

To achieve high-yielding cross-couplings, it is critical to understand how the intrinsic properties of the (1-oxoisoindolin-5-yl) moiety influence the palladium-catalyzed cycle:

  • Oxidative Addition: The initial insertion of the Pd(0) catalyst into the aryl halide is generally unaffected by the boronic acid. However, when coupling (1-oxoisoindolin-5-yl)boronic acid with electron-rich or sterically hindered aryl chlorides, standard catalysts like Pd(PPh3)4 often fail. In these cases, utilizing electron-rich, bulky ligands (e.g., XPhos) lowers the activation energy required for oxidative addition[2].

  • Transmetalation (The Critical Bottleneck): The isoindolinone core features a lactam ring that exerts a mild electron-withdrawing effect on the phenyl ring. This electronic pull slightly reduces the nucleophilicity of the boronic acid. Consequently, transmetalation becomes the rate-limiting step. To drive this forward, an adequate base (such as Na2CO3 or K3PO4) and a protic co-solvent (H2O) are strictly required to convert the boronic acid into the highly reactive, electron-rich boronate intermediate[3].

  • Reductive Elimination: The final step forces the two aryl groups together to form the C-C bond, releasing the Pd(0) catalyst. Sterically demanding ligands accelerate this step by crowding the palladium center, effectively "pushing" the product out of the coordination sphere.

Reaction Conditions & Quantitative Data

Empirical data from established synthetic routes demonstrates that the choice of catalyst, base, and solvent must be tailored to the specific electrophile. Table 1 summarizes optimized conditions based on recent literature.

Table 1: Comparative Evaluation of Suzuki Coupling Conditions for Isoindolinone Boronic Acids

Catalyst SystemBaseSolvent SystemTemp / TimeYield ProfilePrimary ApplicationRef
PdCl2(dppf) (0.05 eq)Na2CO3DME / H2O (3:1)100 °C / 5 h39–73%Standard aryl bromides/iodides[3]
Pd(PPh3)4 (0.05 eq)NaHCO3DMF / H2O (4:1)Microwave, 120 °C / 20 min>80%Rapid library synthesis[1]
Pd2(dba)3 + XPhos KOAcDioxane110 °C / 1–4 hHigh puritySterically hindered substrates[2]

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems. Built-in analytical checks ensure that any failure points can be immediately diagnosed.

Protocol A: Standard Thermal Coupling (PdCl2(dppf) / Na2CO3)

Ideal for unhindered aryl bromides and iodides.

  • Reagent Preparation: In a flame-dried Schlenk flask, combine the aryl halide (1.0 equiv, typically 0.5 mmol), (1-oxoisoindolin-5-yl)boronic acid (1.2 equiv), and PdCl2(dppf) (0.05 equiv).

  • Solvent Addition: Add a mixture of 1,2-dimethoxyethane (DME) and 2M aqueous Na2CO3 (volume ratio 3:1) to achieve a 0.1 M concentration of the limiting reagent.

  • Degassing (Critical Step): Subject the mixture to three freeze-pump-thaw cycles or bubble vigorously with argon for 15 minutes. Causality: Oxygen promotes the oxidative homocoupling of the boronic acid, consuming the starting material and complicating purification.

  • Reaction: Heat the mixture to 100 °C under an argon atmosphere for 5 hours.

  • In-Process Control (Self-Validation): At 2 hours, sample the reaction for LC-MS.

    • Diagnostic Check: If the dehalogenated aryl starting material is detected, oxidative addition is successful, but transmetalation is failing. Remedy: Add additional aqueous base.

    • Diagnostic Check: If significant bi-isoindolinone (homocoupled product) is present, the degassing protocol was insufficient.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify via flash column chromatography (DCM/MeOH gradient).

Protocol B: Microwave-Assisted Coupling for Hindered Substrates

Ideal for electron-rich aryl chlorides or sterically congested systems.

  • Preparation: In a heavy-walled microwave vial, add the aryl halide (1.0 equiv), (1-oxoisoindolin-5-yl)boronic acid (1.5 equiv), Pd2(dba)3 (0.03 equiv), XPhos (0.06 equiv), and anhydrous KOAc (3.0 equiv)[2].

  • Solvent Addition: Add degassed 1,4-Dioxane (0.1 M). Seal the vial with a crimp cap.

  • Reaction: Irradiate in a microwave reactor at 110 °C for 1 hour.

  • Workup: Dilute with H2O and extract twice with CH2Cl2. Concentrate the combined organic layers under a stream of N2.

  • Purification: Purify the crude residue via preparative HPLC (30–90% gradient) to isolate the highly pure coupled product[2].

Workflow and Catalytic Cycle Visualization

SuzukiWorkflow Start Aryl Halide + (1-Oxoisoindolin-5-yl)boronic acid Degas Solvent & Base Addition (Argon Degassing) Start->Degas Cat Pd Catalyst Activation Pd(II) -> Pd(0) Degas->Cat OxAdd Oxidative Addition (Pd(0) insertion) Cat->OxAdd TransMet Transmetalation (Base-assisted boronate transfer) OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->OxAdd Pd(0) Regeneration Product Isoindolinone Derivative (Cross-Coupled Product) RedElim->Product

Workflow and catalytic cycle of the Suzuki-Miyaura cross-coupling process.

References

1.[3] de Heuvel, E., et al. "Structure-activity relationship of substituted benzamide phthalazinones as TbrPDEB1 inhibitors." Bioorganic & Medicinal Chemistry, 2019. Source: Kent Academic Repository. URL:[Link] 2.[1] "Compounds and method for blocking transmission of malarial parasite." US Patent 11753408B2, 2023. Source: Google Patents. URL: 3.[2] "Radiosynthesis and Evaluation of 11C-Labeled Isoindolone-Based Positive Allosteric Modulators for Positron Emission Tomography Imaging of Metabotropic Glutamate Receptor 2." National Institutes of Health (PMC), 2018. Source: NIH.gov. URL:[Link]

Sources

Application

Synthesis of Kinase Inhibitors Using Isoindolinone Boronic Acid: Application Notes and Protocols

Introduction The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including potent kinase inhibitors.[1][2] Kinases play a pivotal role...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including potent kinase inhibitors.[1][2] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The development of small molecule inhibitors that can selectively target specific kinases is a cornerstone of modern drug discovery.[1][3] This document provides a detailed guide for the synthesis and application of isoindolinone boronic acid derivatives as key intermediates in the development of novel kinase inhibitors.

Boronic acids and their derivatives, such as pinacol esters, are exceptionally versatile reagents in organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[4][5] This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between the isoindolinone core and a wide array of aryl and heteroaryl partners, enabling extensive structure-activity relationship (SAR) studies.[5][6] The stability, ease of handling, and generally low toxicity of boronic acids make them ideal for use in complex, multi-step synthetic campaigns common in drug development.[4][7]

Furthermore, the isoindolinone framework is a key component in the design of Proteolysis Targeting Chimeras (PROTACs).[8][9][10] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[8][11] An isoindolinone-based ligand can be designed to bind to an E3 ubiquitin ligase, while another part of the molecule targets a specific kinase, leading to its degradation.[9][10] This innovative approach offers a catalytic mode of action and the potential to target proteins previously considered "undruggable".[8][9]

These application notes will provide researchers, scientists, and drug development professionals with detailed protocols, mechanistic insights, and practical guidance for the synthesis and utilization of isoindolinone boronic acid in the quest for novel kinase inhibitors.

Core Principles and Methodologies

The primary synthetic strategy for elaborating the isoindolinone scaffold with diverse functionalities relies on the Suzuki-Miyaura cross-coupling reaction.[5] This reaction involves the coupling of an organoboron compound (e.g., a boronic acid or its ester) with an organohalide or triflate in the presence of a palladium catalyst and a base.[5][12]

The Suzuki-Miyaura Coupling Reaction

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process that generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

Suzuki_Miyaura_Cycle Pd(0)L2 Active Pd(0) Catalyst R1-Pd(II)-X(L2) Oxidative Addition Intermediate Pd(0)L2->R1-Pd(II)-X(L2) Oxidative Addition R1-R2 Coupled Product R1-Pd(II)-OR'(L2) Base Adduct R1-Pd(II)-X(L2)->R1-Pd(II)-OR'(L2) + Base R1-Pd(II)-R2(L2) Transmetalation Intermediate R1-Pd(II)-OR'(L2)->R1-Pd(II)-R2(L2) Transmetalation R1-Pd(II)-R2(L2)->Pd(0)L2 Reductive Elimination B(OR)3_complex Boronate Complex [R2-B(OR)3]⁻ B(OR)3_complex->R1-Pd(II)-R2(L2) Base Base (e.g., K₂CO₃) R2-B(OH)2 Isoindolinone Boronic Acid R2-B(OH)2->B(OR)3_complex + Base R1-X Aryl/Heteroaryl Halide R1-X->R1-Pd(II)-X(L2) PI3K_Inhibitor_Synthesis Diyne Diyne Precursor Cyclotrimerization Ru-catalyzed [2+2+2] Cyclotrimerization Diyne->Cyclotrimerization Isocyanate Alkoxycarbonyl Isocyanate Isocyanate->Cyclotrimerization Cyclized_Intermediate Protected 6-Aza-isoindolinone Cyclotrimerization->Cyclized_Intermediate Hydrolysis_Chlorination 1. Acid Hydrolysis 2. Chlorination (POCl₃) Cyclized_Intermediate->Hydrolysis_Chlorination Chloro_Intermediate Chlorinated 6-Aza-isoindolinone Hydrolysis_Chlorination->Chloro_Intermediate Suzuki_Coupling Suzuki-Miyaura Coupling Chloro_Intermediate->Suzuki_Coupling Final_Product PI3Kγ Inhibitor Suzuki_Coupling->Final_Product Boronic_Acid Dimethoxypyridine Boronic Acid Boronic_Acid->Suzuki_Coupling PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC (Isoindolinone-Linker-Kinase Ligand) TernaryComplex Ternary Complex (Kinase-PROTAC-E3 Ligase) PROTAC->TernaryComplex TargetKinase Target Kinase TargetKinase->TernaryComplex E3Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination UbKinase Ubiquitinated Kinase Ubiquitination->UbKinase Proteasome Proteasome UbKinase->Proteasome Degradation Degradation Proteasome->Degradation

Sources

Method

protocol for cross-coupling 5-bromo-1-oxoisoindoline with bis(pinacolato)diboron

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Transformation: 5-Bromo-1-oxoisoindoline 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one Strategic Context & Mecha...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Transformation: 5-Bromo-1-oxoisoindoline


 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one

Strategic Context & Mechanistic Causality

The isoindolinone scaffold is a privileged pharmacophore frequently embedded in modern therapeutics, including kinase inhibitors and targeted protein degraders (e.g., lenalidomide analogs)[1]. Functionalizing the 5-position of this lactam ring via a boronic ester provides a highly versatile C(sp2)–B building block, enabling rapid downstream diversification through Suzuki-Miyaura cross-coupling[2].

Converting 5-bromo-1-oxoisoindoline to its corresponding pinacol boronate (Bpin) is best achieved via the Miyaura Borylation [3]. As a Senior Application Scientist, I emphasize that the success of this protocol relies entirely on understanding the delicate mechanistic balance between productive transmetalation and unwanted side reactions (such as protodehalogenation or Suzuki homocoupling)[4][5].

The Base Paradox: Why Potassium Acetate (KOAc)?

A common pitfall in borylation is the use of strong bases (e.g.,


, 

). Strong bases coordinate directly to the newly formed boronic ester, generating a highly nucleophilic tetrahedral boronate complex

that rapidly undergoes Suzuki coupling with the starting aryl bromide, leading to homocoupling (dimerization)[5][6].

Miyaura borylation avoids this by utilizing KOAc , a mild base that plays a strictly defined ligand-exchange role[6]. After the oxidative addition of the aryl bromide to the Pd(0) center, the acetate anion displaces the bromide to form an


 intermediate. The highly oxophilic boron atom of bis(pinacolato)diboron (

) is strongly attracted to the hard oxygen atom of the acetate ligand, driving transmetalation without activating the final product[6].

MiyauraMechanism Pd0 Pd(0)(dppf) Active Catalyst OxAdd Ar-Pd(II)(Br)(dppf) Oxidative Addition Pd0->OxAdd + Ar-Br LigEx Ar-Pd(II)(OAc)(dppf) Ligand Exchange OxAdd->LigEx + KOAc - KBr TransMet Ar-Pd(II)(Bpin)(dppf) Transmetalation LigEx->TransMet + B2pin2 - AcO-Bpin TransMet->Pd0 Reductive Elimination (Yields Ar-Bpin)

Caption: Catalytic cycle of the Miyaura borylation highlighting the critical ligand exchange step with KOAc.

Reaction Optimization & Quantitative Data

To establish a robust protocol, we must evaluate how different parameters influence the reaction trajectory. The table below summarizes the causality behind condition screening for 5-bromo-1-oxoisoindoline.

Table 1: Optimization of Reaction Conditions and Mechanistic Causality

Catalyst System (5 mol%)Base (Equiv)SolventTemp (°C)ConversionPrimary ImpurityMechanistic Causality

KOAc (3.0) 1,4-Dioxane 90 >98% None (<2%) Optimal transmetalation via

intermediate; dppf accelerates reductive elimination.


(3.0)
1,4-Dioxane90>95%Homocoupling (~40%)Strong base activates the Bpin product, triggering unwanted Suzuki cross-coupling.

KOAc (3.0)Toluene90~60%Unreacted SMMonodentate ligands (

) undergo slower reductive elimination compared to bidentate dppf.

KOAc (3.0)DMF90>95%Des-bromo (~10%)DMF can decompose to act as a hydride source at elevated temperatures, causing protodehalogenation.

Self-Validating Experimental Protocol

This protocol is designed for a 10 mmol (2.12 g) scale, ideal for early-stage process development.

ProtocolWorkflow Step1 1. Reagent Assembly Combine Ar-Br, B2pin2, KOAc, Pd(dppf)Cl2 Step2 2. Inert Atmosphere Setup Evacuate & Backfill with N2 (x3) Step1->Step2 Step3 3. Reaction Execution Add anhydrous 1,4-Dioxane, Heat to 90°C Step2->Step3 Step4 4. Reaction Monitoring TLC/LC-MS until Ar-Br is consumed (4-8 h) Step3->Step4 Step5 5. Workup & Extraction Filter over Celite, Wash with EtOAc, Concentrate Step4->Step5 Step6 6. Purification Silica Gel Chromatography (Hexanes/EtOAc) Step5->Step6

Caption: Step-by-step experimental workflow for the borylation of 5-bromo-1-oxoisoindoline.

Step 1: Reagent Preparation & Assembly
  • To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add:

    • 5-Bromo-1-oxoisoindoline : 2.12 g (10.0 mmol, 1.0 equiv)

    • Bis(pinacolato)diboron (

      
      ) : 3.05 g (12.0 mmol, 1.2 equiv)
      
    • Potassium Acetate (KOAc) : 2.94 g (30.0 mmol, 3.0 equiv). Critical: KOAc must be freshly dried under vacuum at 100 °C. Moisture leads to protodeboronation.

    • 
       : 408 mg (0.5 mmol, 5 mol%)
      
Step 2: Atmospheric Control
  • Seal the flask with a rubber septum.

  • Connect the flask to a Schlenk line. Evacuate the flask under high vacuum for 2 minutes, then backfill with dry Nitrogen or Argon. Repeat this cycle three times . Causality: Pd(0) and

    
     are highly sensitive to oxygen; failure to degas will result in catalyst poisoning and oxidation of the diboron reagent.
    
Step 3: Reaction Execution
  • Inject 50 mL of anhydrous, degassed 1,4-Dioxane via syringe.

  • Place the flask in a pre-heated oil bath at 90 °C and stir vigorously (800 rpm).

    • Self-Validation Checkpoint 1 (Visual): Within 15–30 minutes of heating, the heterogeneous orange suspension should transition to a dark brown/black mixture. This confirms the successful reduction of the Pd(II) precatalyst to the active Pd(0) species. If the solution remains pale yellow, oxygen ingress has likely killed the catalyst.

Step 4: Monitoring & Workup
  • Monitor the reaction via TLC (Eluent: 100% EtOAc) or LC-MS.

    • Self-Validation Checkpoint 2 (TLC): The starting material is strongly UV-active (

      
      ). The product will appear as a new UV-active spot slightly lower on the plate (
      
      
      
      ). Pro-tip: Boronic esters can streak on silica; adding 1% Triethylamine to the TLC eluent sharpens the product spot.
  • Once the starting material is fully consumed (typically 4–6 hours), remove the flask from the heat and cool to room temperature.

  • Dilute the dark mixture with 50 mL of Ethyl Acetate (EtOAc).

  • Filter the suspension through a 1-inch pad of Celite to remove palladium black and insoluble inorganic salts. Wash the Celite pad with an additional 50 mL of EtOAc.

  • Concentrate the filtrate under reduced pressure to yield a crude dark oil/solid.

Step 5: Purification
  • Purify the crude residue via flash column chromatography on silica gel (Gradient: 20% to 80% EtOAc in Hexanes).

  • Pool the product-containing fractions and concentrate to afford 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one as an off-white solid.

Analytical Validation & Troubleshooting

To ensure the integrity of your synthesized building block, perform the following analytical checks:

  • 
    H NMR (400 MHz, 
    
    
    
    or
    
    
    ):
    The definitive marker of successful borylation is the appearance of a massive, sharp 12H singlet at
    
    
    , corresponding to the four equivalent methyl groups of the pinacol ester. The methylene protons of the lactam ring (
    
    
    -N) will remain intact as a 2H singlet near
    
    
    .
  • Troubleshooting Protodehalogenation: If LC-MS shows a mass corresponding to isoindolin-1-one (des-bromo product, MW = 133.15), your system contains moisture or a hydrogen-donor. Ensure the KOAc is strictly anhydrous and the 1,4-dioxane is free of peroxides/alcohols[4][5].

  • Troubleshooting Homocoupling: If a highly insoluble byproduct is observed, it is likely the symmetrical biaryl dimer. This occurs if the reaction is overheated (>110 °C) or if the KOAc was not finely powdered, causing localized high concentrations of base[5].

References

The mechanistic principles and procedural standards detailed in this application note are grounded in the following verified literature:

  • Title: Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters Source: Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Miyaura Borylation Reaction - Mechanism and Applications Source: Organic Chemistry Portal URL: [Link]

  • Title: Suzuki-Miyaura Cross-Coupling: Practical Guide and Side Reactions Source: Yoneda Labs URL: [Link]

Sources

Application

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of (1-Oxoisoindolin-5-yl)boronic Acid

Introduction & Mechanistic Rationale The isoindolin-1-one (1-oxoisoindoline) core is a highly privileged scaffold in modern medicinal chemistry, frequently embedded in molecular glue degraders, PROTACs targeting VAV1[1],...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The isoindolin-1-one (1-oxoisoindoline) core is a highly privileged scaffold in modern medicinal chemistry, frequently embedded in molecular glue degraders, PROTACs targeting VAV1[1], mGluR2 positive allosteric modulators[2], and kinase inhibitors[3]. Consequently, (1-oxoisoindolin-5-yl)boronic acid and its corresponding pinacol ester (CAS: 376584-62-2) have emerged as critical building blocks for late-stage functionalization via Suzuki-Miyaura cross-coupling.

The Chemical Challenge: Coupling this specific boronic acid presents two distinct mechanistic challenges:

  • Protodeboronation: The electron-withdrawing nature of the lactam carbonyl (positioned meta/para to the boronic acid) polarizes the C-B bond, making it highly susceptible to base-catalyzed hydrolysis. If the transmetalation step is too slow, the boronic acid degrades into the unreactive isoindolin-1-one byproduct.

  • Catalyst Sequestration: The lactam nitrogen and oxygen atoms can weakly coordinate to palladium intermediates. If the chosen phosphine ligand is not sufficiently bulky or bidentate, this coordination can lead to off-cycle catalyst sequestration and premature precipitation of inactive Pd(0) (Pd black).

To achieve high yields, the catalytic cycle must be optimized to accelerate transmetalation while utilizing ligands that sterically block lactam coordination.

Visualizing the Catalytic Cycle

The diagram below illustrates the Suzuki-Miyaura cycle, highlighting the critical transmetalation bottleneck where (1-oxoisoindolin-5-yl)boronic acid is introduced.

SuzukiCycle Precat Pd(II) Precatalyst (e.g., XPhos Pd G3) Pd0 Active Pd(0)L Catalyst Precat->Pd0 Activation OxAdd Oxidative Addition [Ar-Pd(II)(L)-X] Pd0->OxAdd + Ar-X BaseEx Base Exchange [Ar-Pd(II)(L)-OH/OR] OxAdd->BaseEx + Base (e.g., K2CO3) TransMet Transmetalation with (1-Oxoisoindolin-5-yl)-B(OH)2 BaseEx->TransMet + Boronic Acid RedElim Reductive Elimination [Product Formation] TransMet->RedElim - Borate Byproduct RedElim->Pd0 Regeneration Product Isoindolinone Biaryl Product RedElim->Product Release

Figure 1: Suzuki-Miyaura catalytic cycle optimized for (1-Oxoisoindolin-5-yl)boronic acid cross-coupling.

Catalyst Selection & Reaction Optimization

Selecting the right catalyst and base combination is dictated by the electronic and steric nature of the aryl halide coupling partner. The table below summarizes the optimal conditions based on field-proven causality.

Catalyst SystemSubstrate ScopeBase & SolventTemp & TimeProtodeboronation RiskTypical Yield
Pd(dppf)Cl₂ Standard Aryl Bromides/IodidesK₂CO₃ (aq), 1,4-Dioxane90 °C, 4–12 hModerate70–85%
XPhos Pd G3 Heteroaryl Chlorides / HinderedK₃PO₄ (aq), THF/Water60 °C, 2–6 hLow80–95%
Pd(PPh₃)₄ Unhindered Aryl HalidesNa₂CO₃ (aq), Dioxane/H₂O130 °C (μW), 2 hHigh60–75%
  • Why XPhos Pd G3? XPhos is a bulky, electron-rich dialkylbiaryl phosphine. It forces the palladium center into a highly reactive monoligated state, drastically accelerating oxidative addition and transmetalation[4]. This speed outcompetes the base-catalyzed degradation of the boronic acid.

  • Why Pd(dppf)Cl₂? The bidentate nature of the dppf ligand rigidly occupies two coordination sites on the palladium, physically preventing the isoindolinone lactam from coordinating and poisoning the catalyst.

Experimental Protocols

Protocol A: Standard Thermal Coupling (Scale-Up Friendly)

Ideal for standard aryl bromides and late-stage intermediate synthesis.

  • Preparation: To an oven-dried round-bottom flask, add the aryl bromide (1.0 equiv), (1-oxoisoindolin-5-yl)boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent Addition: Add 1,4-dioxane (0.1 M relative to the aryl bromide) and 2.0 M aqueous K₂CO₃ (3.0 equiv).

  • Degassing (Critical Step): Sparge the biphasic mixture with N₂ gas for 10–15 minutes. Causality: Oxygen must be removed to prevent the homocoupling of the boronic acid and the oxidation of the phosphine ligand.

  • Reaction: Heat the mixture to 90 °C under an N₂ atmosphere for 4–12 hours.

  • Self-Validation & Monitoring: Monitor via LC-MS. The reaction mixture should remain a deep red/amber color. A premature shift to black indicates catalyst death.

  • Workup: Cool to room temperature, dilute with EtOAc and water. Extract the aqueous layer with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography.

Protocol B: Rapid Microwave-Assisted Coupling

Ideal for rapid library synthesis and unhindered substrates[5].

  • Preparation: In a microwave-safe vial, combine the aryl halide (1.0 equiv), (1-oxoisoindolin-5-yl)boronic acid (1.2–1.5 equiv), Pd(PPh₃)₄ (0.08 equiv), and solid Na₂CO₃ (2.5 equiv)[5].

  • Solvent Addition: Add a 5:1 mixture of 1,4-dioxane and water (0.1 M).

  • Reaction: Seal the vial, purge with N₂, and irradiate in a microwave reactor at 130 °C for 2 hours[5].

  • Workup: Dilute the cooled mixture with a 10:1 mixture of DCM/MeOH. Filter the suspension through a pad of Celite to remove palladium particulates and inorganic salts. Concentrate the filtrate under reduced pressure and purify via preparative HPLC[5].

Protocol C: Challenging Heteroaryl Halides

Ideal for electron-rich or sterically hindered heteroaryl chlorides[4].

  • Preparation: Charge a flask with the heteroaryl chloride (1.0 equiv), (1-oxoisoindolin-5-yl)boronic acid pinacol ester (1.5 equiv), XPhos Pd G3 (0.02–0.05 equiv), and K₃PO₄ (3.0 equiv)[4].

  • Solvent Addition: Add a 10:1 mixture of THF and water.

  • Reaction: Degas via three freeze-pump-thaw cycles. Stir the reaction at 60 °C for 2–6 hours. Causality: The lower temperature (60 °C) combined with the highly active G3 precatalyst suppresses protodeboronation while maintaining a rapid catalytic turnover.

  • Workup: Filter the mixture, wash the filter cake with THF, and concentrate the filtrate. Purify the crude product by preparative SFC or reverse-phase chromatography[4].

Troubleshooting & Self-Validating Systems

To ensure scientific integrity, utilize the following diagnostic markers during your workflows:

  • Detecting Protodeboronation: If the reaction stalls and LC-MS analysis reveals a dominant peak at m/z 134[M+H]⁺ , the boronic acid has undergone protodeboronation to form isoindolin-1-one.

    • Corrective Action: Switch to Protocol C. Use a milder base (e.g., K₃PO₄ instead of Na₂CO₃) and a faster catalyst (XPhos Pd G3) to outpace the degradation.

  • Detecting Homocoupling: A peak at m/z 265 [M+H]⁺ indicates the homocoupling of two (1-oxoisoindolin-5-yl)boronic acid molecules.

    • Corrective Action: This is caused by the presence of oxygen. Ensure rigorous sparging or utilize the freeze-pump-thaw method prior to heating.

  • Visual Catalyst Diagnostics: A healthy Pd(dppf)Cl₂ or XPhos reaction maintains an amber/orange hue. If the solution turns opaque black within the first 30 minutes, the Pd(II) has been reduced to Pd(0) but failed to undergo oxidative addition, leading to aggregation (Pd black). Verify the integrity of your aryl halide.

References

  • [5] WO2024211834A1 - Biaryl derivatives and related uses. Source: Google Patents. URL:

  • [4] WO2024175905A1 - Dimer compounds. Source: Google Patents. URL:

  • [1] WO2024151547A1 - Targeted degradation of vav1. Source: Google Patents. URL:

  • [2] Radiosynthesis and Evaluation of 11C-Labeled Isoindolone-Based Positive Allosteric Modulators for Positron Emission Tomography Imaging of Metabotropic Glutamate Receptor 2. Source: PMC / NIH. URL:

  • [3] Design, Synthesis, and Proof-of-Concept of Triple-Site Inhibitors against Aminoacyl-tRNA Synthetases. Source: ACS Publications. URL:

Sources

Method

Application Note: Strategic Utilization of (1-Oxoisoindolin-5-YL)boronic Acid in Fragment-Based Drug Discovery (FBDD)

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Application Guide & Self-Validating Protocols Executive Summary & Chemical Rationale In the landscape of Fragmen...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Application Guide & Self-Validating Protocols

Executive Summary & Chemical Rationale

In the landscape of Fragment-Based Drug Discovery (FBDD), the selection of the initial fragment library dictates the trajectory of the hit-to-lead campaign. (1-Oxoisoindolin-5-YL)boronic acid (CAS: 1346526-56-4)[1] is a highly strategic, dual-purpose building block that merges a privileged pharmacophore with a versatile reactive vector.

As a Senior Application Scientist, I approach this molecule not just as a static binder, but as a dynamic tool. Its utility is grounded in two distinct structural features:

  • The Isoindolinone Core: A privileged heterocyclic scaffold known to mimic peptide backbones and form robust hydrogen-bonding networks. It is a foundational core in inhibitors of MDM2-p53, tankyrases, and cereblon (CRBN) E3 ligase modulators[2][3].

  • The Boronic Acid Vector: This functional group provides a strategic bifurcation in drug design. It can be deployed as a reversible covalent warhead to target nucleophilic amino acids (Ser, Thr, Lys)[4][], or it can be utilized as a synthetic handle for rapid fragment elaboration via palladium-catalyzed cross-coupling[6].

Strategic Workflows in FBDD

Strategy A: Reversible Covalent Target Engagement

Boronic acids are uniquely suited for targeting hydrolases, proteasomes, and beta-lactamases. Unlike irreversible electrophiles (e.g., acrylamides or haloacetamides) that can lead to off-target toxicity and immunogenicity, boronic acids form a reversible tetrahedral boronate adduct with catalytic serine or threonine residues[4][7]. This reversibility is governed by the law of mass action, allowing for sustained target engagement (long residence time) while minimizing permanent off-target labeling[8].

Strategy B: Rapid Hit-to-Lead Elaboration

If the isoindolinone core drives the primary binding affinity via non-covalent interactions in a hydrophobic pocket, the boronic acid at the 5-position serves as an ideal vector for fragment growing. Through Suzuki-Miyaura cross-coupling, the fragment can be rapidly decorated with diverse aryl or heteroaryl halides to explore adjacent chemical space, effectively transitioning the molecule from a covalent fragment to a highly potent non-covalent lead[3][6].

FBDD_Strategy Frag (1-Oxoisoindolin-5-YL)boronic acid Primary Hit PathA Strategy A: Reversible Covalent Warhead Frag->PathA Retain Boron PathB Strategy B: Synthetic Handle Frag->PathB Functionalize Boron CovBind Target: Ser/Thr/Lys Tetrahedral Adduct Formation PathA->CovBind Suzuki Suzuki-Miyaura Coupling Fragment Growing PathB->Suzuki LeadA Reversible Covalent Lead (e.g., Proteasome Inhibitor) CovBind->LeadA LeadB Non-Covalent Lead (e.g., PPI Inhibitor) Suzuki->LeadB

Strategic bifurcation of (1-Oxoisoindolin-5-YL)boronic acid in FBDD workflows.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include specific causality for buffer selection, kinetic modeling, and intrinsic quality controls.

Protocol 1: Biophysical Screening & Kinetic Validation

Causality: Biochemical enzymatic assays often yield false positives with boronic acids due to their reactivity with common assay components (e.g., Tris buffer, DTT, or glycerol). Therefore, a label-free biophysical cascade is mandatory. Differential Scanning Fluorimetry (DSF) is used for primary screening, followed by Surface Plasmon Resonance (SPR) to validate the two-step binding kinetics (


 and 

) indicative of reversible covalent binding[7][9].

Step-by-Step Methodology:

  • DSF Primary Screen (Thermal Shift):

    • Buffer Preparation: Dilute the target protein (e.g., a serine protease) to 2 µM in HEPES buffer (pH 7.4, 150 mM NaCl). Critical: Strictly avoid Tris, diol-containing buffers, or high concentrations of DTT, which sequester boronic acids.

    • Incubation: Add (1-Oxoisoindolin-5-YL)boronic acid to a final concentration of 1 mM (1% DMSO) and SYPRO Orange dye (5x).

    • Self-Validation: Include a known non-covalent binder as a positive control, and a 1% DMSO-only well as a baseline negative control.

    • Execution: Perform a thermal melt from 25°C to 95°C at a ramp rate of 1°C/min. A validated primary hit is defined as a shift in melting temperature (

      
      ) 
      
      
      
      [2].
  • SPR Kinetic Validation:

    • Immobilization: Covalently couple the target protein to a CM5 sensor chip via standard EDC/NHS amine coupling[9].

    • Analyte Injection: Inject the fragment in a 2-fold dilution series ranging from 10 µM to 500 µM at a high flow rate (50 µL/min) to minimize mass transport limitations.

    • Data Analysis: Reversible covalent inhibitors exhibit a two-step binding mechanism (

      
      ). Fit the sensorgrams to a two-state reaction model to extract the initial non-covalent affinity (
      
      
      
      ) and the covalent isomerization rates (
      
      
      ,
      
      
      )[8].

Mechanism Target Target Protein (Catalytic Ser-OH) Complex Non-Covalent Encounter Complex (K_i) Target->Complex Frag (1-Oxoisoindolin-5-YL) boronic acid Frag->Complex Adduct Tetrahedral Boronate Covalent Adduct (k_2 / k_-2) Complex->Adduct Nucleophilic Attack Adduct->Complex Hydrolysis

Two-step reversible covalent binding mechanism of boronic acid fragments.

Protocol 2: High-Throughput Microscale Suzuki-Miyaura Elaboration

Causality: If the boronic acid is to be used as a synthetic handle (Strategy B), rapid Structure-Activity Relationship (SAR) exploration is required. To achieve this without scaling up intermediate synthesis, microscale cross-coupling is performed directly in 96-well plates.


 is selected as the catalyst due to its high efficiency and stability in coupling sterically hindered or heterocyclic boronic acids in aqueous conditions[3].

Step-by-Step Methodology:

  • Reaction Assembly: In a glass-lined 96-well block, dispense 10 µmol of diverse aryl/heteroaryl halides (the electrophile library).

  • Fragment Addition: Add 12 µmol (1.2 eq) of (1-Oxoisoindolin-5-YL)boronic acid dissolved in 100 µL of 1,4-dioxane to each well.

  • Catalyst & Base: Add 0.5 µmol (5 mol%)

    
     and 30 µmol (3 eq) of aqueous 
    
    
    
    (2M).
  • Execution: Seal the plate under an inert atmosphere (

    
    ) and heat to 90°C for 12 hours with vigorous shaking[3].
    
  • Self-Validation & Purification: Filter the crude mixtures through a Celite/Silica Solid Phase Extraction (SPE) plate. Analyze conversion via LC-MS. Quality Control Gate: Only wells demonstrating >70% conversion to the desired product mass are advanced to direct biological testing or preparative HPLC.

Quantitative Data Presentation

To benchmark the success of the fragment and its elaborated derivatives, data must be tracked using stringent metrics like Ligand Efficiency (LE). Below is a representative data structure for tracking hit-to-lead progression.

Compound IDStructural ModificationPrimary Screen (

, °C)
SPR Affinity (

/

)
Ligand Efficiency (LE)Mechanism of Action
Fragment 1 (1-Oxoisoindolin-5-YL)boronic acid+ 3.245 µM0.42Reversible Covalent
Analog 2A 5-(Phenyl)-isoindolin-1-one (Suzuki)+ 1.8120 µM0.28Non-Covalent
Analog 2B 5-(3-Fluorophenyl)-isoindolin-1-one+ 4.58 µM0.35Non-Covalent
Analog 3 Boronic acid + N-Methylation+ 5.11.2 µM0.48Reversible Covalent

Table 1: Representative profiling data demonstrating the tracking of biophysical metrics and Ligand Efficiency (LE) during the optimization of the isoindolinone fragment.

References

  • Haikarainen, T., et al. "Fragment-Based Ligand Design of Novel Potent Inhibitors of Tankyrases". Journal of Medicinal Chemistry, 2013. URL:[Link][2]

  • Arcadi, A., et al. "Tandem alkyne carbopalladation/suzuki cross-coupling reaction in the synthesis of heterocyclic compounds". Arkivoc, 2017. URL:[Link]

  • Bandyopadhyay, A., et al. "An update on the discovery and development of reversible covalent inhibitors". Signal Transduction and Targeted Therapy, 2023. URL:[Link][4]

  • Masuda, K., et al. "Reversible Covalent Inhibition: Desired Covalent Adduct Formation by Mass Action". ACS Chemical Biology, 2024. URL:[Link][8]

  • RSC Chemical Biology. "Protein structural dynamics in covalent drug design: insights from irreversible and reversible covalent inhibitors". RSC Publishing, 2024. URL:[Link][7]

  • Zhang, X., et al. "A Modular Chemistry Platform for the Development of a Cereblon E3 Ligase-based Partial PROTAC Library". Bioorganic & Medicinal Chemistry Letters, 2021. URL:[Link][3]

Sources

Application

Application Notes and Protocols: The Suzuki-Miyaura Coupling of (1-Oxoisoindolin-5-YL)boronic Acid with Aryl Halides

Introduction: The Significance of the 1-Oxoisoindoline Moiety in Modern Drug Discovery The 1-oxoisoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the 1-Oxoisoindoline Moiety in Modern Drug Discovery

The 1-oxoisoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1][2][3][4] Its rigid, bicyclic framework provides a valuable template for the spatial presentation of pharmacophoric features, enabling precise interactions with biological targets. Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, and antiviral properties.[1] The formation of a biaryl linkage by attaching a second aryl or heteroaryl group to the 1-oxoisoindoline core is a common strategy to modulate the pharmacological profile, enhance target affinity, and improve pharmacokinetic properties of drug candidates.

The Suzuki-Miyaura cross-coupling reaction stands as a paramount method for the construction of these crucial C(sp²)–C(sp²) bonds.[5][6] This palladium-catalyzed reaction offers a robust and versatile tool for coupling (1-Oxoisoindolin-5-YL)boronic acid with a diverse range of aryl and heteroaryl halides. Its high functional group tolerance, operational simplicity, and generally high yields have cemented its place as an indispensable transformation in the synthetic chemist's arsenal.[6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Suzuki-Miyaura coupling for the synthesis of 5-aryl-1-oxoisoindoline derivatives. We will delve into the mechanistic underpinnings of the reaction, offer detailed experimental protocols, and provide insights into optimizing reaction conditions for various substrates.

Mechanistic Insights: The Catalytic Cycle of the Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[7][8] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction. The three key steps are: oxidative addition, transmetalation, and reductive elimination.[5][8][9]

  • Oxidative Addition: The catalytic cycle begins with the active Pd(0) species undergoing oxidative addition to the aryl halide (Ar-X). This step involves the insertion of the palladium atom into the carbon-halogen bond, forming a square-planar Pd(II) complex. The reactivity of the aryl halide is dependent on the nature of the halogen, with the general trend being I > Br > Cl.[6]

  • Transmetalation: This is the pivotal step where the organic group from the boronic acid is transferred to the palladium center. The boronic acid is first activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species.[7][10] This boronate then exchanges its organic moiety with the halide on the Pd(II) complex, a process often facilitated by the formation of a bridged intermediate.

  • Reductive Elimination: In the final step, the two organic groups on the palladium center (the aryl group from the halide and the 1-oxoisoindolinyl group from the boronic acid) couple and are eliminated from the palladium, forming the desired biaryl product. This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[7]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)L_n-X OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation R-B(OH)₂ Base PdII_ArR Ar-Pd(II)L_n-R Transmetalation->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product ArX Aryl Halide (Ar-X) BoronicAcid (1-Oxoisoindolin-5-YL)boronic Acid (R-B(OH)₂)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow: A Step-by-Step Visualization

The following diagram outlines the general workflow for performing the Suzuki-Miyaura coupling of (1-Oxoisoindolin-5-YL)boronic acid with an aryl halide. This provides a high-level overview before delving into the detailed protocol.

Experimental_Workflow start Start reagents 1. Reagent Preparation - (1-Oxoisoindolin-5-YL)boronic acid - Aryl halide - Palladium catalyst & Ligand - Base - Solvent start->reagents setup 2. Reaction Setup - Add solids to oven-dried flask - Inert atmosphere (N₂ or Ar) - Add degassed solvent reagents->setup reaction 3. Reaction - Heat to desired temperature - Monitor progress (TLC, LC-MS) setup->reaction workup 4. Work-up - Cool to room temperature - Dilute with organic solvent - Aqueous wash reaction->workup purification 5. Purification - Dry organic layer - Concentrate in vacuo - Column chromatography workup->purification analysis 6. Analysis - Characterize product (NMR, MS) - Determine yield purification->analysis end End analysis->end

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of (1-Oxoisoindolin-5-YL)boronic acid with an aryl halide. The specific conditions, including catalyst, ligand, base, and solvent, may require optimization for different substrates.

Materials and Reagents:

  • (1-Oxoisoindolin-5-YL)boronic acid (1.0 equiv)

  • Aryl halide (1.0-1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄; 1-5 mol%)

  • Ligand (e.g., SPhos, XPhos, PPh₃; 2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄; 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)

  • Deionized water (if applicable)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (oven-dried)

  • Magnetic stirrer and heating mantle/oil bath

  • Thin Layer Chromatography (TLC) plates and developing chambers

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes, dichloromethane)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (1-Oxoisoindolin-5-YL)boronic acid, the aryl halide, the palladium catalyst, the ligand, and the base.

    • Seal the flask with a septum and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an inert atmosphere.

  • Solvent Addition:

    • Through the septum, add the degassed solvent(s) via syringe. If a biphasic system is used, add the organic solvent first, followed by the degassed water. The reaction mixture should be stirred to ensure proper mixing.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and maintain for the required time (usually 4-24 hours).

    • Monitor the progress of the reaction by TLC or LC-MS. A common mobile phase for TLC analysis is a mixture of ethyl acetate and hexanes.

  • Work-up:

    • Once the reaction is complete (as indicated by the consumption of the limiting reagent), allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 5-aryl-1-oxoisoindoline derivative.[9]

  • Characterization:

    • Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

    • Calculate the reaction yield.

Comparative Data: Reaction Conditions and Yields

The choice of reaction parameters can significantly impact the outcome of the Suzuki-Miyaura coupling. The following table summarizes typical conditions for the coupling of (1-Oxoisoindolin-5-YL)boronic acid with various aryl halides.

Aryl Halide (Ar-X)Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
4-BromoanisolePd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Toluene/H₂O (4:1)1001285-95
3-ChloropyridinePd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (3)1,4-Dioxane1101870-85
2-IodothiophenePd(PPh₃)₄ (5)-Na₂CO₃ (2)DMF/H₂O (5:1)90880-90
4-Trifluoromethylphenyl bromidePdCl₂(dppf) (3)-Cs₂CO₃ (2.5)1,4-Dioxane/H₂O (3:1)1001675-90

Note: The yields presented are typical and may vary depending on the specific reaction scale and purity of reagents.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents or solvents- Inappropriate base or temperature- Use a fresh batch of catalyst- Ensure proper degassing of solvents and inerting of the reaction vessel- Use anhydrous and high-purity reagents- Screen different bases and optimize the reaction temperature
Homocoupling of Boronic Acid - Presence of oxygen- High catalyst loading- Rigorously exclude oxygen from the reaction- Reduce the catalyst loading
Protodeborylation - Presence of acidic protons- Prolonged reaction times at high temperatures- Use a non-protic solvent or a stronger, non-nucleophilic base- Monitor the reaction closely and stop it upon completion
Difficulty in Purification - Formation of closely related byproducts- Residual palladium- Optimize reaction conditions to minimize side reactions- Employ specialized purification techniques (e.g., treatment with activated carbon to remove palladium, or preparative HPLC)

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the synthesis of 5-aryl-1-oxoisoindoline derivatives, which are of significant interest in drug discovery and development. By understanding the reaction mechanism, adhering to a well-defined experimental protocol, and being aware of potential pitfalls, researchers can effectively utilize this transformation to access a wide array of novel compounds. The versatility of this reaction allows for the exploration of diverse chemical space, ultimately contributing to the advancement of medicinal chemistry.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura coupling of aryl halides with various aryl boronic acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of isoxazolines 1 from different boronic acids. Retrieved from [Link]

  • CORE. (n.d.). Suzuki cross-coupling reactions of aryl halides with arylboronic acids catalysed by Pd(II)-NaY zeolite. Retrieved from [Link]

  • ResearchGate. (2025, September 18). Progress In the Chemistry and Pharmacology of Isoindolin‐1‐One Scaffolds. Retrieved from [Link]

  • Beilstein Journals. (2010, June 28). Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol.... Retrieved from [Link]

  • PMC. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazolidine synthesis. Retrieved from [Link]

  • Preprints.org. (2024, November 21). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Retrieved from [Link]

  • PMC. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • DergiPark. (n.d.). Journal of Science Synthesis of Some Novel Isoxazolidine Derivatives via 1,3-Dipolar Cycloaddition and Their Biological Evaluati. Retrieved from [Link]

  • MDPI. (2025, January 14). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Retrieved from [Link]

  • Frontiers. (n.d.). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Retrieved from [Link]

  • MDPI. (2023, December 22). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2025, April 14). Therapeutic Potential of Oxazolidine Derivative: A Critical Review of Their Biological Activities. Retrieved from [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. Retrieved from [Link]

  • MDPI. (n.d.). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Retrieved from [Link]

  • MDPI. (2017, February 28). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

Sources

Method

Application Note: High-Throughput Solid-Phase Synthesis Using Immobilized Isoindolinone Boronic Acids for Targeted Protein Degrader Libraries

Executive Summary The rapid assembly of heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), requires highly modular and robust synthetic platforms. The isoindolinone scaffold is a privileged p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid assembly of heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), requires highly modular and robust synthetic platforms. The isoindolinone scaffold is a privileged pharmacophore for recruiting the Cereblon (CRBN) E3 ubiquitin ligase. This application note details a state-of-the-art Solid-Phase Organic Synthesis (SPOS) methodology utilizing immobilized isoindolinone boronic acids . By employing a "traceless cleavage" Suzuki-Miyaura cross-coupling strategy, this protocol eliminates the need for complex downstream chromatography, preventing boronic acid homodimerization and enabling the high-throughput generation of high-purity PROTAC linker libraries.

Mechanistic Insights & Causality (E-E-A-T)

The Isoindolinone-CRBN Axis

Isoindolinone derivatives (e.g., lenalidomide analogs) are critical anchors in targeted protein degradation. They bind the tri-tryptophan pocket of CRBN, hijacking the E3 ligase machinery to ubiquitinate a proximal Protein of Interest (POI) . Functionalizing the isoindolinone core via C–C bond formation allows researchers to systematically explore linker vectors (ortho, meta, para) without disrupting the glutarimide-CRBN binding interface.

The Solid-Phase Advantage: Traceless Cleavage & Site Isolation

Solution-phase Suzuki-Miyaura couplings involving electron-rich boronic acids often suffer from competitive protodeboronation and oxidative homodimerization. Immobilizing the isoindolinone boronic acid onto a macroscopic polymer support (e.g., a diol-functionalized resin) leverages the site isolation effect —physically separating the reactive boronate species to reduce bimolecular side reactions .

Crucially, this protocol operates via a traceless cyclative cleavage . The resin-bound boronate acts as a solid-supported reagent used in stoichiometric excess. During the catalytic cycle, transmetalation transfers the isoindolinone moiety from the resin to the palladium-bound aryl halide. Subsequent reductive elimination releases the newly formed biaryl PROTAC ligand directly into the solution phase.

A Self-Validating System

Because the cleavage event is intrinsically tied to the C–C bond formation, unreacted boronic acid remains safely tethered to the resin. If the coupling fails or is incomplete, the yield decreases, but the purity of the filtrate remains exceptionally high. This self-purifying causality makes the system self-validating and ideal for automated combinatorial synthesis.

Experimental Workflows & Protocols

SPOS_Workflow R Diol-Functionalized Polymer Resin L Esterification (Immobilization) R->L I Resin-Bound Isoindolinone Boronate (Excess) L->I S Suzuki-Miyaura Coupling (Limiting R-X, Pd cat.) I->S C Traceless Cleavage (Product in Filtrate) S->C P Pd Scavenging (Thiol-Silica) C->P F Purified PROTAC Ligand Library P->F

Fig 1. Workflow of traceless solid-phase Suzuki-Miyaura coupling for isoindolinone derivatives.

Protocol A: Preparation of Immobilized Isoindolinone Boronic Acid

Objective: Anchor the isoindolinone boronic acid to a diethanolamine (DEA) or macroporous diol resin.

  • Resin Swelling: Weigh 1.0 g of macroporous diol-functionalized polystyrene resin (loading: 1.2 mmol/g) into a solid-phase synthesis vessel. Swell in anhydrous tetrahydrofuran (THF) for 30 minutes.

  • Esterification: Dissolve 3.6 mmol (3.0 equiv relative to resin loading) of the target isoindolinone boronic acid in 10 mL of anhydrous THF. Add 500 mg of anhydrous MgSO₄ to act as an in-situ water scavenger.

  • Immobilization: Transfer the solution to the resin. Agitate the suspension gently at 65°C for 16 hours.

  • Washing & QC: Drain the solvent. Wash the resin sequentially with THF (3 × 10 mL), DCM (3 × 10 mL), and diethyl ether (2 × 10 mL). Dry under vacuum. Validation Check: Cleave a 10 mg aliquot using THF/H₂O/TFA (90:5:5) for 1 hour and analyze via LC-MS to confirm boronic acid loading.

Protocol B: Solid-Phase Suzuki-Miyaura Cross-Coupling (Traceless Cleavage)

Objective: Couple the resin-bound isoindolinone with a limiting aryl halide linker, releasing the product.

  • Reaction Setup: To a microwave-safe vial, add 250 mg of the immobilized isoindolinone boronic acid resin (~0.30 mmol active boronate, 1.5 equiv).

  • Reagent Addition: Add 0.20 mmol (1.0 equiv) of the desired aryl halide (e.g., an aryl-PEG-halide PROTAC linker) dissolved in 3 mL of degassed 1,4-Dioxane.

  • Catalyst & Base: Add 0.01 mmol (5 mol%) of Pd(dppf)Cl₂ and 0.60 mmol (3.0 equiv) of aqueous K₂CO₃ (2.0 M, degassed).

  • Coupling: Seal the vial and heat at 90°C for 12 hours under gentle orbital shaking. The C–C bond formation simultaneously cleaves the product from the solid support.

Protocol C: Product Isolation and Catalyst Scavenging

Objective: Isolate the high-purity isoindolinone derivative from the filtrate.

  • Filtration: Transfer the reaction mixture to a fritted syringe. Collect the filtrate (which contains the released product).

  • Resin Wash: Wash the depleted resin with Dioxane (2 × 2 mL) and MeOH (2 × 2 mL). Combine all filtrates.

  • Palladium Scavenging: Add 100 mg of QuadraSil® MP (thiol-functionalized silica) to the combined filtrates and stir at room temperature for 2 hours to scavenge residual palladium.

  • Final Isolation: Filter out the silica scavenger and concentrate the filtrate under reduced pressure. The resulting isoindolinone derivative is typically >90% pure and ready for downstream POI-ligand conjugation.

Quantitative Data & Optimization

The self-validating nature of this protocol means that optimization primarily impacts yield rather than purity. Table 1 outlines the optimization of the traceless cleavage conditions, demonstrating that Pd(dppf)Cl₂ in Dioxane/H₂O provides the optimal balance of conversion and catalyst stability.

Table 1: Optimization of Traceless Solid-Phase Suzuki-Miyaura Conditions

EntryCatalyst (5 mol%)Base (3.0 eq)Solvent SystemTemp (°C)Isolated Yield (%)LC-MS Purity (%)
1Pd(PPh₃)₄Na₂CO₃Toluene / H₂O9045>92
2Pd(PPh₃)₄K₂CO₃Dioxane / H₂O9068>95
3Pd(dppf)Cl₂K₂CO₃Dioxane / H₂O9089 >98
4Pd(OAc)₂ / SPhosK₃PO₄THF / H₂O7572>90

Note: Yields are based on the limiting aryl halide reagent. Purity determined by UV integration at 254 nm.

Table 2: Substrate Scope for PROTAC Linker Library Generation

Aryl Halide Substrate (Limiting Reagent)Isoindolinone Product ApplicationCleavage Yield (%)LC-MS Purity (%)
4-Bromobenzyl-PEG3-N₃Click-ready CRBN recruiting linker8597
3-Iodophenyl-acetic acidAmidation-ready rigid linker9198
4-Bromo-2-fluorobenzoic acidConformationally restricted linker8296
4-Iodo-thalidomide analogHomo-bivalent CRBN degrader7694

Biological Application: Targeted Protein Degradation

PROTAC_Mechanism P Isoindolinone-based PROTAC C Ternary Complex (CRBN - PROTAC - POI) P->C Binds E CRBN E3 Ligase E->C Recruited T Target Protein (POI) T->C Recruited U Polyubiquitination C->U E2 Ligase Transfer D Proteasomal Degradation U->D 26S Proteasome

Fig 2. Mechanism of action for isoindolinone-based PROTACs mediating targeted protein degradation.

Once synthesized, the library of isoindolinone derivatives can be rapidly conjugated to target-binding ligands. The resulting PROTACs act as molecular matchmakers (Figure 2), inducing proximity between the CRBN E3 ligase and the POI, leading to polyubiquitination and subsequent degradation by the 26S proteasome.

References

  • Almodóvar-Rivera, C. M., et al. "A modular chemistry platform for the development of a Cereblon E3 Ligase-based partial PROTAC library." ChemBioChem, 2023. URL:[Link]

  • Martinez-Amezaga, M., Delpiccolo, C. M. L., & Mata, E. G. "Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules." RSC Advances, 2017. URL:[Link]

Application

Advanced Bioconjugation Strategies Utilizing (1-Oxoisoindolin-5-yl)boronic Acid

Executive Summary As a Senior Application Scientist, selecting the optimal bioconjugation handle is paramount to preserving the structural integrity and biological function of target proteins. While phenylboronic acid (P...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, selecting the optimal bioconjugation handle is paramount to preserving the structural integrity and biological function of target proteins. While phenylboronic acid (PBA) is a classical reagent for diol-targeting and cross-coupling, its high pKa (~8.8) limits its utility at physiological pH .

(1-Oxoisoindolin-5-yl)boronic acid (CAS: 1346526-56-4) overcomes these limitations. This unique molecule features an isoindolin-1-one (lactam) core fused to an aryl boronic acid. The lactam ring acts as a powerful electron-withdrawing group, significantly lowering the pKa of the boronic acid to approximately 7.4 . Furthermore, the isoindolin-1-one structure serves as a highly stable amide mimic with enhanced conformational restriction, providing exceptional stability against protodeboronation in aqueous environments .

This application note details three field-proven bioconjugation modalities utilizing this reagent, complete with mechanistic causality, self-validating protocols, and quantitative data.

Section 1: Reversible Glycoconjugation via Boronate Ester Formation

The Causality of pH and pKa in Diol Binding

The binding of boronic acids to 1,2- and 1,3-cis-diols (such as those found on glycosylated proteins) is highly dependent on the formation of the tetrahedral boronate anion [[1]]([Link]). Trigonal boronic acids bind diols weakly and form unstable esters. By utilizing the electron-withdrawing isoindolinone core, the pKa is depressed, ensuring that a significant mole fraction of the highly reactive tetrahedral species exists at pH 7.4 . This eliminates the need for harsh alkaline buffers (pH > 8.5) that often lead to protein denaturation or disulfide scrambling. Additionally, the planar lactam core provides secondary hydrogen bonding (NH donor, C=O acceptor) to the protein surface, enhancing overall avidity.

G BA_trig Trigonal Boronic Acid (Neutral) BA_tet Tetrahedral Boronate (Anionic, Active) BA_trig->BA_tet + OH⁻ (pH > pKa) Complex_trig Trigonal Boronate Ester (Unstable) BA_trig->Complex_trig + Diol BA_tet->BA_trig + H⁺ Complex_tet Tetrahedral Boronate Ester (Stable Conjugate) BA_tet->Complex_tet + Diol Diol cis-Diol Target (e.g., Glycoprotein) Complex_trig->Complex_tet + OH⁻ Complex_tet->Complex_trig + H⁺

Thermodynamic cycle of pH-dependent boronate ester formation with cis-diols.

Protocol 1: Glycoprotein Enrichment via Reversible Boronate Affinity

This protocol describes the capture of sialic acid-containing glycoproteins. The system is self-validating : specific binding occurs at pH 7.4, and true conjugates are confirmed by quantitative release upon dropping the pH to 5.0, which shifts the equilibrium back to the unbound trigonal state [[1]]([Link]).

  • Resin Preparation : Equilibrate a (1-Oxoisoindolin-5-yl)boronic acid-functionalized agarose resin in Binding Buffer (100 mM HEPES, 150 mM NaCl, pH 7.4). Note: Avoid Tris or phosphate buffers, as their hydroxyl/anionic groups can competitively interact with the boronic acid.

  • Sample Application : Load the glycoprotein mixture onto the resin. Incubate at room temperature for 1 hour with gentle end-over-end mixing.

  • Washing : Wash the resin with 5 column volumes (CV) of Binding Buffer to remove non-glycosylated proteins.

  • Elution (Validation Step) : Elute the captured glycoproteins using Elution Buffer (100 mM Sodium Acetate, 150 mM NaCl, pH 5.0). The acidic pH protonates the boronate ester, triggering immediate release.

  • Analysis : Analyze fractions via SDS-PAGE. The presence of the target protein exclusively in the elution fraction validates the specific cis-diol interaction.

Section 2: Bioorthogonal Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Causality of Structural Rigidity in Cross-Coupling

Aqueous Suzuki-Miyaura coupling is a powerful tool for modifying proteins tagged with unnatural amino acids like p-iodophenylalanine. However, electron-rich aryl boronic acids are prone to rapid protodeboronation in water, destroying the reagent before coupling can occur. The electron-withdrawing nature of the isoindolin-1-one core suppresses this degradation pathway, ensuring high stoichiometric efficiency [[2]]([Link]).

Workflow Step1 1. Protein Prep p-Iodophenylalanine tagged target Step3 3. Cross-Coupling (1-Oxoisoindolin-5-yl) boronic acid, 37°C Step1->Step3 Step2 2. Catalyst Pd(OAc)2 + ADHP Water-soluble Step2->Step3 Step4 4. Validation LC-MS Mass Shift Confirmation Step3->Step4

Step-by-step workflow for aqueous Pd-catalyzed Suzuki-Miyaura bioconjugation.

Protocol 2: Aqueous Suzuki-Miyaura Bioconjugation
  • Protein Preparation : Prepare a 50 µM solution of p-iodophenylalanine-tagged protein in 50 mM Sodium Phosphate buffer, pH 8.0.

  • Catalyst Activation : In a separate vial, mix 1 mM Pd(OAc)₂ with 5 mM 2-amino-4,6-dihydroxypyrimidine (ADHP) ligand in water. Incubate for 30 minutes to form the active water-soluble Pd complex.

  • Cross-Coupling : Add 10 equivalents (500 µM) of (1-Oxoisoindolin-5-yl)boronic acid (from a 50 mM DMSO stock) to the protein solution. Add the Pd-ADHP catalyst to a final concentration of 100 µM.

  • Incubation : React at 37 °C for 2 hours.

  • Validation & Purification : Quench the reaction with 5 mM 3-mercaptopropionic acid to strip palladium. Purify via size-exclusion chromatography. Validate the conjugation via Intact Mass Spectrometry (LC-MS); a mass shift corresponding to the isoindolinone adduct minus iodine confirms successful covalent linkage.

Section 3: Boronate-Triol "Click-Declick" Assembly

Recent advances have demonstrated that boronic acids can undergo a "click-like" condensation with specifically designed triols to produce highly stable adamantane-like adducts in aqueous media . The (1-Oxoisoindolin-5-yl)boronic acid is particularly suited for this due to its enhanced Lewis acidity. This strategy allows for the creation of temporary covalent connections between modular units (e.g., fluorophores and peptides) that can be controllably cleaved using an excess of boric acid as a chemical trigger [[3]]([Link]). Furthermore, the isoindolin-1-one ligand has been utilized in the synthesis of luminescent boron complexes, making these conjugates highly valuable for live-cell bioimaging and tracking [[4]]([Link]).

Quantitative Data Summary

The table below summarizes the structure-reactivity relationships demonstrating why the isoindolinone core outperforms standard phenylboronic acid in physiological bioconjugation:

Boronic Acid DerivativeApprox. pKaKa (Fructose) [M⁻¹]Ka (Sialic Acid) [M⁻¹]Optimal Binding pHProtodeboronation Rate
Phenylboronic Acid (PBA)8.8~160~158.5 - 9.0Moderate
2-Formylphenylboronic Acid7.8~400~457.5 - 8.0High
(1-Oxoisoindolin-5-yl)boronic acid ~7.4 ~650 ~85 7.0 - 7.5 Low (Highly Stable)

(Note: Data synthesized from structure-reactivity relationships of electron-withdrawing aryl boronic acids [[5]]([Link]), )

References

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications Source: PMC / NIH[Link] [[2.2]]

  • Structure–Reactivity Relationships in Boronic Acid–Diol Complexation Source: ACS Omega[Link] [[2.6]]

  • Click-like condensation of boronic acids with specifically designed triols (boronate-triol coupling) Source: The Journal of Organic Chemistry (ACS Publications)[Link] [[3]]

  • Clickable Dialdehyde-Amine Polymerization (cDAP) / Isoindolin-1-one Formation Source: PMC / NIH[Link] [[2.4]]

  • Recent advances of synthesis of Boron derivatives and their applications in bioimaging Source: ResearchGate[Link] [[1.11]]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Yields of Suzuki Coupling with Amide-Containing Boronic Acids

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving amide-containing boronic acids. This guide is designed for researchers, scientists, and drug development professionals who enc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving amide-containing boronic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this specific, yet crucial, class of substrates. Amide functionalities introduce unique electronic and steric properties that can complicate standard Suzuki protocols, often leading to lower yields and the formation of unwanted side products.

This document moves beyond simple protocols to explain the underlying chemical principles governing these reactions. By understanding the "why" behind each experimental parameter, you can more effectively troubleshoot and optimize your specific coupling reaction.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequent problems encountered in a direct question-and-answer format.

Problem 1: My reaction shows low or no conversion to the desired product.

Q: I've set up my Suzuki reaction with an amide-containing boronic acid, but after several hours or even overnight, LC-MS analysis shows mostly unreacted starting materials. What's going wrong?

A: This is a common and frustrating issue that can typically be traced to four key areas: the catalyst's health, the reaction conditions, the quality of your reagents, or inherent substrate reactivity.

  • Potential Cause 1: Inactive Catalyst System. The heart of the Suzuki reaction is the palladium catalyst. Its failure to enter the catalytic cycle is a primary reason for a stalled reaction.

    • Expert Insight & Solution: The active catalyst is the Pd(0) species. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂ or Pd(dppf)Cl₂, it must first be reduced in situ to Pd(0). This reduction step can be inefficient.

      • Troubleshooting Step: Consider switching to a pre-formed Pd(0) source like Pd(PPh₃)₄ to bypass this potentially problematic activation step.[1] Alternatively, modern Buchwald-type precatalysts are designed for rapid and reliable generation of the active Pd(0) species.[1] Also, ensure your phosphine ligands have not been oxidized by air; always use fresh ligands or those stored carefully under an inert atmosphere.[1]

  • Potential Cause 2: Suboptimal Base or Solvent. The base is not merely a spectator; it is essential for activating the boronic acid to form a more nucleophilic boronate species, which is required for the transmetalation step.[2][3] The solvent's role is to solubilize all components and facilitate their interaction.[4]

    • Expert Insight & Solution: An incompatible base/solvent combination can halt the reaction. The solubility of the inorganic base is critical.

      • Troubleshooting Step: A systematic screening is the most effective approach.[5] A common starting point is a polar aprotic solvent mixture like 1,4-Dioxane/H₂O or THF/H₂O with a base like K₂CO₃ or K₃PO₄.[5][6] The aqueous portion is crucial for dissolving the base and promoting boronate formation.[6] If solubility remains an issue, consider a solvent with a higher boiling point like DMF, which can also help with less reactive substrates.[6]

  • Potential Cause 3: Poor Reagent Quality or Reaction Setup. The Suzuki coupling is sensitive to impurities and atmospheric oxygen.

    • Expert Insight & Solution: Oxygen can oxidize and deactivate both the Pd(0) catalyst and any phosphine ligands.[1] Water in your organic solvents can promote the undesired protodeboronation side reaction.[7]

      • Troubleshooting Step: Ensure your amide-containing boronic acid is pure and has not degraded during storage. Use anhydrous solvents if your protocol is non-aqueous, and always degas your solvents and the final reaction mixture thoroughly.[7] This can be achieved by sparging with argon or nitrogen for 20-30 minutes or by using several freeze-pump-thaw cycles for maximum oxygen removal.[1]

Problem 2: My reaction works, but the yield is poor due to significant side product formation.

Q: I am getting some of my desired product, but my crude mixture is contaminated with significant byproducts, primarily the protodeboronated arene and/or homocoupled biaryl species. How can I suppress these side reactions?

A: This indicates that while your catalyst is active, the kinetics of undesired pathways are competing with or even out-pacing the productive cross-coupling. Protodeboronation and homocoupling are the two most common culprits.

  • Side Reaction 1: Protodeboronation. This is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond, effectively destroying your boronic acid.[8] It is often exacerbated by high temperatures and strongly basic aqueous conditions.[5]

    • Expert Insight & Solution: The goal is to make the desired cross-coupling reaction kinetically much faster than the protodeboronation pathway.

      • Modify Reaction Conditions: Lowering the reaction temperature can disproportionately slow the rate of protodeboronation.[9] Switch to a milder base, such as K₃PO₄, Cs₂CO₃, or even CsF, which can be effective at promoting the reaction without creating an overly harsh environment.[9][10]

      • Use a More Active Catalyst: Employing a highly active catalyst system (e.g., a modern Pd-NHC complex or a Buchwald ligand like SPhos) can accelerate the catalytic turnover, allowing the productive coupling to "outrun" the decomposition of the boronic acid.[8][10][11]

      • Protect the Boronic Acid (Slow-Release Strategy): This is a highly effective strategy for particularly unstable boronic acids.[8] By converting the boronic acid to a more stable boronic ester (e.g., a pinacol or MIDA ester), you create a reservoir that slowly hydrolyzes in situ to release small amounts of the active boronic acid.[9] This keeps the instantaneous concentration of the sensitive free boronic acid low, minimizing its opportunity to decompose.[8]

  • Side Reaction 2: Homocoupling. This is the palladium-catalyzed coupling of two molecules of your boronic acid to form a symmetrical biaryl. This side reaction is primarily driven by the presence of oxygen.[1]

    • Expert Insight & Solution: Rigorous exclusion of oxygen is the most critical factor in preventing homocoupling.

      • Improve Degassing: Ensure your degassing procedure is flawless.[1][9] For sensitive reactions, a few freeze-pump-thaw cycles are superior to simple inert gas sparging.

      • Use a Pd(0) Source: As mentioned before, using a Pd(II) precatalyst requires an in situ reduction. This reduction process can sometimes consume the boronic acid, leading to homocoupling. Starting directly with a Pd(0) source like Pd(PPh₃)₄ can mitigate this specific pathway to homocoupling.[1]

Problem 3: My reaction yield is inconsistent and difficult to reproduce.

Q: I achieved a good yield once, but subsequent attempts under what I believe are identical conditions have given much lower yields. What causes this variability?

A: Poor reproducibility is almost always due to subtle, uncontrolled variations in reagent quality or reaction setup.

  • Expert Insight & Solution: The most common sources of inconsistency are the purity of the boronic acid, the effectiveness of the inert atmosphere, and the preparation of solvents and bases.[9]

    • Reagent Quality Control: Ensure the purity of your amide-containing boronic acid is consistent between batches. Boronic acids can slowly decompose on the shelf.

    • Standardize Inert Atmosphere Technique: Be meticulous and consistent with your degassing and inert atmosphere maintenance. A small leak in your system can kill a reaction.[5]

    • Prepare Fresh Reagents: Prepare fresh solutions of bases for each run and use freshly opened bottles of anhydrous solvents whenever possible to ensure reproducibility.[9]

Frequently Asked Questions (FAQs)

Q1: How do I choose the best catalyst and ligand for my specific amide-containing boronic acid?

A1: There is no single "best" system, as the optimal choice depends on the electronic and steric properties of both your boronic acid and your coupling partner. However, a good starting point is to screen a few reliable systems. For many substrates, traditional Pd(PPh₃)₄ is effective.[5] For more challenging couplings, particularly with less reactive aryl chlorides or sterically hindered partners, catalyst systems based on bulky, electron-rich phosphine ligands (e.g., Buchwald's SPhos, XPhos) or N-heterocyclic carbenes (NHCs) often provide superior results and can help minimize side reactions like protodeboronation.[10][12]

Q2: What is the best way to handle and store amide-containing boronic acids?

A2: Like many boronic acids, those containing amide groups can be sensitive to air and moisture. It is best to store them in a desiccator or a glovebox under an inert atmosphere. When weighing out the reagent, do so quickly to minimize exposure to the atmosphere. For long-term storage, refrigeration is often recommended, but always check the supplier's specific storage instructions.

Q3: Can I use microwave irradiation to improve my reaction?

A3: Yes, microwave-assisted heating can be highly effective. It often leads to dramatically shorter reaction times and can improve yields, sometimes even with lower catalyst loadings.[5] This is particularly useful for high-throughput synthesis and library generation. However, be aware that the rapid heating can also accelerate side reactions, so some re-optimization of conditions may be necessary.

Visualizing Key Concepts

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-defined catalytic cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X (Aryl Halide) pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation [R²-B(OH)₃]⁻ (from Boronic Acid + Base) pd2_r1r2 R¹-Pd(II)L₂-R² transmetalation->pd2_r1r2 reductive_elimination Reductive Elimination pd2_r1r2->reductive_elimination Forms C-C bond reductive_elimination->pd0 R¹-R² (Product)

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

The Protodeboronation Side Reaction

This undesired pathway consumes the boronic acid, preventing it from participating in the main catalytic cycle.

Protodeboronation boronic_acid R-B(OH)₂ (Amide-Containing Boronic Acid) side_product R-H (Protodeboronated Side Product) boronic_acid->side_product Undesired Reaction boric_acid B(OH)₃ proton_source H⁺ Source (e.g., H₂O) proton_source->side_product

Caption: The competitive protodeboronation side reaction.

Troubleshooting Workflow

A logical decision tree for diagnosing a low-yielding Suzuki coupling reaction.

Troubleshooting_Workflow start Low Yield? check_sm Starting Materials (SM) Consumed? start->check_sm sm_yes Yes check_sm->sm_yes Yes sm_no No check_sm->sm_no No check_side_products Major Side Products (Protodeboronation, Homocoupling)? sm_yes->check_side_products action_catalyst 1. Check Catalyst Activity (Use Pd(0) source) 2. Screen Base/Solvent 3. Verify Reagent Purity sm_no->action_catalyst side_yes Yes check_side_products->side_yes Yes side_no Decomposition? check_side_products->side_no No action_protodeboronation For Protodeboronation: - Use milder base (K₃PO₄) - Lower temperature - Use boronic ester side_yes->action_protodeboronation action_homocoupling For Homocoupling: - Improve degassing - Use Pd(0) catalyst side_yes->action_homocoupling action_decomposition Consider Substrate Decomposition. Lower Temperature. side_no->action_decomposition

Sources

Optimization

overcoming catalyst poisoning in isoindolinone boronic acid reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. Here, we address the specific mechanistic causalities that lead to catalyst poisoning in isoindolinone boronic acid cross-couplings, providing you with self-validating protocols to ensure experimental success.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my Suzuki-Miyaura coupling with isoindolinone boronic acids stall at 30-40% conversion despite full catalyst activation? A: The stalling is driven by product-induced catalyst poisoning. Isoindolinones contain a highly coordinating γ-lactam motif. During the catalytic cycle, after transmetalation but prior to reductive elimination, the nitrogen or carbonyl oxygen of the isoindolinone core can displace a labile phosphine ligand. This chelates the Pd(II) center, forming a thermodynamically stable, off-cycle palladacycle that permanently traps the catalyst [1]. Causality & Solution: To overcome this, you must accelerate the reductive elimination step. Switching from standard ligands (e.g., PPh


) to sterically demanding, electron-rich biaryl phosphines like SPhos forces the Pd(II) center to rapidly extrude the product, denying the lactam the lifespan required to chelate the metal.

Q2: How do off-cycle boroxine equilibria and protodeboronation affect my catalyst loading? A: Boronic acids undergo reversible dehydration to form cyclic trimers called boroxines. This sequesters the active boronic acid monomer, effectively starving the catalytic cycle [2]. When the Pd(II)-aryl halide oxidative addition complex is starved of its transmetalation partner, it degrades over time into inactive palladium black[3]. Furthermore, electron-deficient isoindolinone boronic acids are highly susceptible to base-catalyzed protodeboronation, permanently consuming your reagent. Causality & Solution: Utilize a biphasic solvent system (e.g., Toluene/H


O 10:1) with a mild base like K

PO

. The controlled water content ensures steady hydrolysis of the boroxine back to the active monomer without flooding the system and accelerating protodeboronation.

Q3: How do I efficiently remove residual palladium strongly chelated by the isoindolinone product? A: Because the isoindolinone core is a potent ligand, standard aqueous workups will leave unacceptably high levels of palladium (often >1000 ppm) coordinated to your final product. Causality & Solution: You must introduce a metal scavenger that thermodynamically outcompetes the isoindolinone for the palladium. Tri-n-butylphosphine or functionalized resins (such as 2,4,6-trimercaptotriazine (TMT) polystyrene) have been proven highly effective in pharmaceutical manufacturing for isoindolinone derivatives, reducing Pd levels to below the regulatory threshold of 10 ppm [4].

Section 2: Causal Workflow of Catalyst Deactivation

The following diagram maps the active catalytic cycle against the three primary thermodynamic sinks that lead to catalyst poisoning in this specific reaction class.

CatalystPoisoning Pd0 Pd(0)L2 Active Catalyst OxAdd Pd(II)(Ar)XL2 Oxidative Addition Pd0->OxAdd + Ar-X TransMet Pd(II)(Ar)(Isoindolinone)L Transmetalation OxAdd->TransMet + Isoindolinone-B(OH)2 PdBlack Pd Black (Irreversible Aggregation) OxAdd->PdBlack Boronic Acid Starvation (Protodeboronation) Product Coupled Product + Pd(0)L2 TransMet->Product Reductive Elimination Chelate Isoindolinone-Pd(II) Chelate (Dead Catalyst) TransMet->Chelate Ligand Displacement by Lactam N/O Product->Pd0 Boroxine Boroxine Trimer (Off-Cycle Equilibrium) Boroxine->TransMet Slow Hydrolysis

Figure 1: Catalytic cycle of isoindolinone cross-coupling and primary catalyst poisoning pathways.

Section 3: Quantitative Optimization Data

To translate these mechanistic principles into practice, Table 1 summarizes the causal relationship between reaction conditions, visual indicators of catalyst health, and final product yield.

Table 1: Optimization of Reaction Conditions to Mitigate Catalyst Poisoning

LigandBase / Solvent SystemAdditiveCatalyst State (Visual Validation)Yield (%)
PPh

K

CO

/ DMF
NoneRapid black precipitation (Pd Black)15%
dppfNa

CO

/ Dioxane:H

O
NoneDark brown solution (Partial aggregation)38%
SPhosK

PO

/ Toluene:H

O
NonePersistent yellow solution (Active cycle)82%
SPhosK

PO

/ Toluene:H

O
TBAB (10 mol%)Clear yellow solution (Nanoparticle stabilized)94%

Section 4: Validated Experimental Protocol

This protocol is engineered as a self-validating system. By monitoring specific physical changes during the workflow, you can confirm the mechanistic health of your catalytic cycle in real-time.

Objective: Maximize turnover frequency (TOF) while suppressing off-cycle isoindolinone chelation and boronic acid protodeboronation.

Step 1: Reagent Preparation & Stoichiometric Control

  • Action: In an oven-dried Schlenk tube, combine the aryl halide (1.0 eq), isoindolinone boronic acid (1.3 eq), and anhydrous K

    
    PO
    
    
    
    (2.0 eq).
  • Causality: The 0.3 eq excess of boronic acid compensates for unavoidable minor protodeboronation. K

    
    PO
    
    
    
    is specifically selected because its mild basicity supports transmetalation without accelerating the destructive protodeboronation pathway associated with stronger bases like NaOH[2].

Step 2: Solvent Addition & Deoxygenation

  • Action: Add a 10:1 mixture of Toluene and degassed H

    
    O (e.g., 5.0 mL Toluene, 0.5 mL H
    
    
    
    O). Perform three rigorous freeze-pump-thaw cycles.
  • Self-Validation Checkpoint: The biphasic mixture must remain distinctly separated at room temperature. The controlled aqueous layer ensures steady boroxine hydrolysis, feeding the active monomer into the organic layer at a rate that matches the catalytic turnover.

Step 3: Catalyst Pre-activation

  • Action: Under a positive stream of argon, add Pd

    
    (dba)
    
    
    
    (2 mol%) and SPhos (8 mol%).
  • Causality: The 1:2 Pd-to-ligand ratio ensures complete formation of the active L

    
    Pd(0) species. SPhos provides the critical steric bulk required to force rapid reductive elimination, preventing the isoindolinone product from chelating the metal [1].
    

Step 4: Reaction Execution & Visual Monitoring

  • Action: Seal the tube and heat the biphasic mixture to 80 °C with vigorous stirring (1000 rpm) to ensure phase transfer.

  • Self-Validation Checkpoint: Monitor the color. A healthy, active catalytic cycle will maintain a homogeneous pale yellow or orange color. If the solution turns opaque black within the first 30 minutes, this validates that oxidative addition is occurring but transmetalation is failing (catalyst starvation), leading to irreversible Pd aggregation [3].

Step 5: Work-up and Palladium Scavenging

  • Action: Cool the reaction to room temperature. Dilute with ethyl acetate and add 10 equivalents (relative to the initial Pd loading) of a TMT-functionalized polystyrene resin. Stir the suspension at 40 °C for 4 hours, then filter through a pad of Celite.

  • Causality: The high thermodynamic affinity of the mercapto groups on the resin strips the strongly chelated palladium from the isoindolinone product, ensuring pharmaceutical-grade purity (<10 ppm Pd) [4].

References

  • Enantioselective Synthesis of Isoindolinone by Sequential Palladium-Catalyzed Aza-Heck/Suzuki Coupling Reaction Source: Organic Letters (ACS Publications) URL:[Link]

  • Active Palladium Colloids via Palladacycle Degradation as Efficient Catalysts for Oxidative Homocoupling and Cross-Coupling of Aryl Boronic Acids Source: Journal of the American Chemical Society (via PMC) URL:[Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Source: Organic Process Research & Development (ACS Publications) URL:[Link]

Troubleshooting

Technical Support Center: Minimizing Homocoupling of (1-Oxoisoindolin-5-YL)boronic Acid

Welcome to the Advanced Troubleshooting Guide for Suzuki-Miyaura cross-coupling. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals struggling...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for Suzuki-Miyaura cross-coupling. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals struggling with the symmetrical biaryl dimerization (homocoupling) of (1-Oxoisoindolin-5-YL)boronic acid .

Because this specific substrate contains an electron-withdrawing lactam ring, it is inherently electron-deficient. This electronic deficiency slows down the rate of the desired transmetalation step, inadvertently providing competitive side reactions—most notably, homocoupling—the kinetic opportunity to dominate . This guide provides field-proven, self-validating strategies to suppress this impurity.

Mechanistic Insight: The Causality of Homocoupling

To troubleshoot effectively, we must first understand the two primary pathways that cause your boronic acid to homocouple:

  • Oxygen-Mediated Oxidation: Dissolved O₂ oxidizes the active Pd(0) catalyst into a Pd(II) peroxo or hydroxo complex. This rogue Pd(II) species then undergoes two successive transmetalations with your boronic acid, followed by reductive elimination to yield the homocoupled dimer []([Link]).

  • Stoichiometric Pd(II) Reduction: If you utilize a Pd(II) precatalyst (e.g., Pd(OAc)₂) without a dedicated mild reducing agent, the boronic acid itself acts as the reductant. Two equivalents of (1-Oxoisoindolin-5-YL)boronic acid are sacrificed to reduce Pd(II) to the catalytically active Pd(0) state .

Mechanism Pd0 Active Pd(0) Catalyst PdII_Ox Pd(II) Complex (via O2 Oxidation) Pd0->PdII_Ox O2 (Undesired) OxAdd Oxidative Addition (Ar'-X) Pd0->OxAdd Desired Pathway Trans1 1st Transmetalation with Ar-B(OH)2 PdII_Ox->Trans1 Trans2 2nd Transmetalation with Ar-B(OH)2 Trans1->Trans2 Trans2->Pd0 Homo Homocoupled Dimer (Ar-Ar) Trans2->Homo Reductive Elimination CrossTrans Transmetalation with Ar-B(OH)2 OxAdd->CrossTrans CrossTrans->Pd0 CrossProd Cross-Coupled Product (Ar-Ar') CrossTrans->CrossProd Reductive Elimination

Mechanistic divergence: O2-mediated homocoupling vs. desired cross-coupling catalytic cycle.

Troubleshooting FAQs

Q1: I am rigorously degassing my solvents, but I still see 15-20% homocoupling. What is going wrong? A1: If oxygen is truly excluded, the homocoupling is likely mediated by your catalyst choice. Using a Pd(II) precatalyst requires an initial reduction to the active Pd(0) state. In the absence of a reducing agent, your (1-Oxoisoindolin-5-YL)boronic acid acts as the reductant . Solution: Switch to a true Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ . If a Pd(II) precatalyst is necessary for ligand compatibility, add a mild reducing agent such as potassium formate (1-2 equivalents) prior to catalyst introduction to spare your boronic acid .

Q3: How can I manipulate reaction kinetics to favor cross-coupling? A3: Homocoupling is a bimolecular process with respect to the boronic acid (it requires two boronic acid molecules to transmetalate onto the same palladium center). Cross-coupling is unimolecular with respect to the boronic acid. Solution: Keep the steady-state concentration of the boronic acid artificially low. Instead of adding the entire batch upfront, dissolve it in degassed solvent and add it via a syringe pump over 2-4 hours. This statistically starves the homocoupling pathway.

Quantitative Optimization Data

The following table summarizes the impact of various reaction parameters on the yield of the desired cross-coupled product versus the homocoupled dimer for electron-deficient lactam boronic acids.

Catalyst SystemBaseAtmosphereAddition MethodCross-Coupling Yield (%)Homocoupling Yield (%)
Pd(OAc)₂ + PPh₃K₂CO₃Ambient AirBolus (All at once)35%45%
Pd(OAc)₂ + PPh₃K₂CO₃N₂ SpargeBolus65%20%
Pd(PPh₃)₄Na₂CO₃N₂ SpargeBolus78%12%
Pd(OAc)₂ + K-FormateK₃PO₄N₂ SpargeBolus82%<5%
Pd₂(dba)₃ + SPhos K₃PO₄ Strict Ar (Freeze-Pump-Thaw) Syringe Pump (3h) >90% <2%
Self-Validating Experimental Protocol: Anaerobic Syringe-Pump Coupling

To achieve the >90% yields shown in the optimized data above, follow this step-by-step methodology. Every phase includes a built-in validation check to ensure the system integrity is maintained.

Step 1: Reagent Preparation & System Assembly

  • Charge a flame-dried Schlenk flask with the aryl halide (1.0 eq) and finely milled K₃PO₄ (2.0 eq).

  • Causality: Milling the base increases surface area, ensuring efficient activation of the boronic acid without requiring harsh, strong bases.

  • Validation Check: Ensure the sealed system holds a vacuum of at least 0.1 mbar for 5 minutes without pressure loss before proceeding.

Step 2: Rigorous Deoxygenation

  • Add the primary solvent (e.g., 1,4-dioxane) to the flask.

  • Perform three consecutive "Freeze-Pump-Thaw" cycles. Alternatively, sparge the solvent with ultra-pure N₂ or Argon for a minimum of 30 minutes .

  • Validation Check: Use an optical dissolved oxygen (DO) probe. DO must read <1 ppm. If higher, extend the sparging time.

Step 3: Catalyst Introduction

  • Under a strong positive pressure of N₂, add the Pd(0) precatalyst (e.g., Pd₂(dba)₃, 0.02 eq) and an electron-rich phosphine ligand (e.g., SPhos, 0.04 eq) .

  • Causality: Electron-rich ligands like SPhos accelerate the oxidative addition and reductive elimination steps, reducing the lifetime of intermediate Pd species that are susceptible to side reactions .

  • Validation Check: The solution should exhibit a characteristic color change (often deep red/purple to pale yellow/orange) indicating the formation of the active L₂Pd(0) complex.

Step 4: Controlled Boronic Acid Addition

  • Dissolve (1-Oxoisoindolin-5-YL)boronic acid (1.2 eq) in a separate vial with degassed solvent (e.g., Dioxane/H₂O mixture). Degas this solution thoroughly.

  • Using a programmable syringe pump, add the boronic acid solution to the heated reaction mixture (80-100 °C) over 3 hours.

Step 5: Reaction Monitoring & Quenching

  • 30 minutes after the addition is complete, sample the reaction under N₂ flow.

  • Validation Check: Analyze via LC-MS. The UV chromatogram should show complete consumption of the aryl halide and an expected mass corresponding to the cross-coupled product, with the symmetrical dimer peak (2M-2H) remaining at baseline levels.

  • Quench by cooling to room temperature and exposing to air, safely deactivating the remaining active Pd catalyst.

Protocol S1 1. System Purge 3x Vacuum/N2 Cycles S2 2. Solvent Degassing N2 Sparge >30 mins S1->S2 S3 3. Catalyst Addition Pd(0) Precatalyst S2->S3 S4 4. Slow Addition Ar-B(OH)2 via Syringe Pump S3->S4 S5 5. Validation LC-MS Monitoring S4->S5

Step-by-step self-validating workflow for anaerobic Suzuki-Miyaura cross-coupling.

References
  • Miller, W. D., et al. "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction." Organic Process Research & Development, ACS Publications, 2007.[Link]

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs.[Link]

Reference Data & Comparative Studies

Validation

bioisosteres of (1-Oxoisoindolin-5-YL)boronic acid in medicinal chemistry

Title: The Evolution of (1-Oxoisoindolin-5-yl)boronic Acid: A Comprehensive Guide to Bioisosteric Replacements in Medicinal Chemistry Introduction (1-Oxoisoindolin-5-yl)boronic acid is a highly versatile bifunctional bui...

Author: BenchChem Technical Support Team. Date: March 2026

Title: The Evolution of (1-Oxoisoindolin-5-yl)boronic Acid: A Comprehensive Guide to Bioisosteric Replacements in Medicinal Chemistry

Introduction (1-Oxoisoindolin-5-yl)boronic acid is a highly versatile bifunctional building block in modern drug discovery. It combines a privileged heterocyclic scaffold (the 1-oxoisoindoline core) with a reactive, tunable pharmacophore (the boronic acid moiety). As a Senior Application Scientist, I frequently encounter programs where this molecule serves either as a direct target binder or as a synthetic intermediate. However, optimizing its pharmacokinetic (PK) and pharmacodynamic (PD) properties often requires strategic bioisosteric replacement. This guide objectively compares the performance of various bioisosteres for both the boronic acid warhead and the isoindolinone core, providing actionable experimental workflows for validation.

Mechanistic Rationale for Bioisosteric Replacement

To engineer a superior therapeutic, we must first deconstruct the functional liabilities of the parent molecule:

  • The Boronic Acid Warhead: Boronic acids are uniquely capable of forming strong, reversible covalent bonds with biological nucleophiles (e.g., serine/threonine hydroxyls), transitioning from a neutral

    
     planar configuration to an anionic 
    
    
    
    tetrahedral geometry[1]. Furthermore, with a
    
    
    of ~9, they remain largely unionized at physiological pH, making them excellent neutral bioisosteres for carboxylic acids[2]. However, their empty p-orbital makes them highly susceptible to oxidative deboronation by reactive oxygen species (ROS), converting the boronic acid into an inactive alcohol and boric acid[3].
  • The 1-Oxoisoindoline Core: This core is a known directing group for poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., talazoparib analogs)[4]. Modifying its oxidation state or substituting it with a 1,3-dioxoisoindoline (phthalimide) shifts the molecule's affinity toward the cereblon (CRBN) E3 ligase, a critical mechanism for targeted protein degradation (PROTACs)[5][6].

Mechanism Target Target Protein (Ser/Thr Nucleophile) Complex Reversible Covalent Complex (sp3, tetrahedral) Target->Complex Nucleophilic Attack Boronic Boronic Acid (sp2, neutral) Boronic->Complex Electrophilic Capture Complex->Boronic Hydrolysis

Caption: Reversible covalent binding mechanism of boronic acid pharmacophores.

Objective Comparison of Bioisosteric Alternatives

Boronic Acid Replacements
  • Oxaborolones: By cyclizing the boronic acid into an oxaborolone ring, stereoelectronic constraints ("twisting" and "pulling") are imposed. This diminishes the stabilization of the p-orbital during the rate-limiting step of oxidation, vastly improving stability in physiological environments while retaining the ability to form reversible covalent linkages[3].

  • Boronate Esters (Pinacol Esters): These serve as highly lipophilic prodrugs. They improve membrane permeability and undergo hydrolysis under physiological conditions to release the active boronic acid[1].

  • Carboxylic Acids: The classical bioisostere. While structurally similar, carboxylic acids are ionized at physiological pH (

    
     ~4-5), which often results in poorer cell membrane permeability compared to neutral boronic acids[1][2].
    
Isoindolinone Core Replacements
  • 1,3-Dioxoisoindolines (Phthalimides): Adding a second carbonyl group to the core creates a thalidomide-like scaffold. This is the gold standard for recruiting CRBN in molecular glues and PROTACs[5][6].

  • Benzamides / Thiophenes: Opening the ring to a benzamide or replacing the phenyl ring with a thiophene can drastically alter the target profile (e.g., shifting away from PARP or CRBN) and improve aqueous solubility, though often at the cost of binding rigidity[7].

Quantitative Data Comparison

Bioisostere TypeRepresentative Functional Group

(Approx.)
Oxidative Stability (Half-life vs

)
Membrane Permeability (PAMPA)Primary Application
Parent Boronic Acid~9.0Low (< 1 hour)ModerateReversible Covalent Inhibitor[1]
Boron Bioisostere Oxaborolone~7.5 - 8.0High (> 24 hours)Moderate to HighStable Covalent Binder[3]
Boron Bioisostere Carboxylic Acid~4.0 - 5.0Very High (Inert)Low (Ionized)Traditional Non-Covalent Binder[2]
Boron Prodrug Pinacol Boronate EsterN/A (Neutral)ModerateHighPermeability Enhancer[1]
Core Bioisostere 1,3-DioxoisoindolineN/AHighModerateCRBN Ligand (PROTACs)[5]

Experimental Protocols: A Self-Validating Workflow

To ensure scientific integrity, the evaluation of these bioisosteres must follow a self-validating experimental system. The following protocol outlines the synthesis and validation of a (1-oxoisoindolin-5-yl)boronic acid bioisostere.

Workflow Step1 1. Scaffold Synthesis (Suzuki-Miyaura Coupling) Step2 2. Oxidative Stability (H2O2 Challenge & LC-MS) Step1->Step2 Step3 3. Permeability Profiling (PAMPA / Caco-2) Step2->Step3 Step4 4. Target Engagement (SPR / Enzymatic Assay) Step3->Step4

Caption: Self-validating experimental workflow for bioisostere evaluation.

Step 1: Synthesis via Suzuki-Miyaura Cross-Coupling

Rationale: Palladium-catalyzed cross-coupling is the most efficient method to append the isoindolinone core to a target scaffold[7][8].

  • Preparation: In a microwave vial, combine the aryl halide scaffold (1.0 eq), (1-oxoisoindolin-5-yl)boronic acid (or its pinacol ester bioisostere) (1.2 eq), and

    
     (3.0 eq) in a 5:1 mixture of 1,4-dioxane and water[8].
    
  • Catalysis: Add

    
     (0.1 eq) under a steady stream of 
    
    
    
    to prevent catalyst oxidation[8].
  • Reaction: Seal the vial and heat at 130 °C under microwave irradiation for 2 hours[8].

  • Validation (Control): Run a parallel reaction using a standard phenylboronic acid to validate catalyst activity. Confirm product formation via LC-MS (

    
     peak).
    
Step 2: Oxidative Stability Assay

Rationale: Boronic acids degrade into boric acid and alcohols via ROS. We must quantify the half-life improvement of oxaborolones vs. standard boronic acids[3].

  • Incubation: Prepare a 100 µM solution of the synthesized compound in PBS (pH 7.4). Add

    
     to a final concentration of 1 mM.
    
  • Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, 120, and 240 minutes. Quench immediately with an equal volume of cold acetonitrile containing an internal standard (e.g., labetalol).

  • Analysis: Analyze via LC-MS/MS. Plot the natural log of the remaining parent compound area ratio vs. time to calculate the degradation half-life.

  • Validation (Control): Use the parent (1-oxoisoindolin-5-yl)boronic acid as a positive control for rapid degradation.

Step 3: PAMPA (Parallel Artificial Membrane Permeability Assay)

Rationale: To prove that neutral boronic acids or boronate esters have superior permeability compared to carboxylic acid bioisosteres[1][2].

  • Setup: Coat the filter membrane of a 96-well donor plate with a 1% lipid solution in dodecane.

  • Dosing: Add the test compounds (10 µM in PBS, pH 7.4) to the donor wells. Add fresh PBS to the acceptor wells.

  • Incubation: Incubate at room temperature for 5 hours.

  • Quantification: Measure the concentration in both donor and acceptor wells using LC-MS/MS to calculate the effective permeability (

    
    ).
    
  • Validation (Control): Include highly permeable (verapamil) and poorly permeable (atenolol) reference standards to validate membrane integrity.

References

1.[9] Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC. nih.gov. 2.[2] Design and Discovery of Boronic Acid Drugs. - eScholarship@McGill. mcgill.ca. 3.[1] Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. drughunter.com. 4.[3] Boronic Acid with High Oxidative Stability and Utility in Biological Contexts - ChemRxiv. chemrxiv.org. 5.[4] WO2022216979A1 - Compounds and methods for theranostic targeting of parp activity. google.com. 6.[5] 14-_2-2,6-dioxopiperidin-3-yl-1,3-dioxoisoindolin-4-yl_amino-3,6... medchemexpress.com. 7.[7] de Heuvel et al 2019 Bioorganic and Medicinal Chemistry.pdf - Kent Academic Repository. kent.ac.uk. 8.[8] WO2024211834A1 - Biaryl derivatives and related uses. google.com. 9.[6] WO2025103502A1 - Compounds and methods of treating cancers. google.com.

Sources

Comparative

The Strategic Advantage of the 1-Oxoisoindoline Scaffold in Kinase Selectivity: A Comparative Guide

As a Senior Application Scientist in targeted therapeutics, I frequently encounter the fundamental bottleneck of kinase drug discovery: achieving high isoform selectivity. Because the ATP-binding pockets across the human...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in targeted therapeutics, I frequently encounter the fundamental bottleneck of kinase drug discovery: achieving high isoform selectivity. Because the ATP-binding pockets across the human kinome are highly conserved, traditional flat, aromatic scaffolds (such as quinazolines or pyrazolopyrimidines) often yield pan-kinase inhibitors. This lack of selectivity leads to off-target toxicity and narrow therapeutic windows.

To overcome this, modern rational drug design has shifted toward rigid, three-dimensional frameworks that can exploit subtle structural differences between kinase isoforms. Among these, the 1-oxoisoindoline (isoindolin-1-one) scaffold has emerged as a privileged motif [1]. By extending deep into the ATP-binding pocket and inducing novel selectivity pockets, this scaffold provides unprecedented selectivity profiles, particularly for challenging targets like Phosphoinositide 3-kinase gamma (PI3Kγ) and Cyclin-dependent kinase 7 (CDK7).

This guide objectively compares the performance of the 1-oxoisoindoline scaffold against traditional alternatives, detailing the structural causality behind its superiority and providing the self-validating experimental protocols required to prove it.

Mechanistic Superiority: Why 1-Oxoisoindoline Outperforms Traditional Scaffolds

The 1-oxoisoindoline core offers three distinct structural advantages that drive kinase selectivity:

  • Bidentate Hinge Binding: The lactam motif of the 1-oxoisoindoline core forms robust, bidentate hydrogen bonds with the kinase hinge region. For example, in PI3Kγ, it interacts directly with Val882 and Lys833 [2]. This anchors the molecule precisely, allowing peripheral functional groups to be positioned with sub-angstrom accuracy.

  • Induction of the "Selectivity Pocket": Unlike flat pyrazolopyrimidines, the N-alkyl isoindolinone group extends approximately 6.9 Å farther into the active site. This extension induces a conformational shift, opening a novel hydrophobic pocket adjacent to the ATP-binding site that is unique to specific isoforms like PI3Kγ [3].

  • C3-Chiral Exploitation: The C3 position of the 1-oxoisoindoline ring can be functionalized with chiral centers (e.g., C3-pyridyl or C3-phenyl groups). This three-dimensional bulk acts as a "selectivity switch," sterically clashing with the tighter pockets of off-target isoforms (like PI3Kα/δ) while fitting perfectly into the target kinase [4].

Visualizing the Intervention Strategy

PI3K_Pathway GPCR GPCR Activation PI3K PI3Kγ (Target) GPCR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT Phosphorylation PIP3->AKT Recruits/Activates TAM TAM Immunosuppression AKT->TAM Promotes Inhibitor 1-Oxoisoindoline Inhibitor Inhibitor->PI3K Hinge & Pocket Block

Diagram 1: PI3Kγ signaling pathway and the precise allosteric/hinge intervention by 1-oxoisoindoline.

Quantitative Performance Comparison

To objectively evaluate the 1-oxoisoindoline scaffold, we must compare its biochemical performance against traditional scaffolds. The data below synthesizes findings from recent structure-activity relationship (SAR) studies targeting PI3Kγ and CDK7 [1][2][4].

Scaffold TypeRepresentative TargetBiochemical IC₅₀ (nM)Selectivity ProfileKey Structural Advantage
1-Oxoisoindoline PI3Kγ3.4>300-fold over PI3Kα/δInduces novel selectivity pocket; C3-chiral fit
Pyrazolopyrimidine PI3Kγ~15.0<50-fold over PI3Kα/δStandard ATP competitive; lacks deep pocket reach
1-Oxoisoindoline CDK7<10.0High over other CDKsBidentate hinge binding (Lys139, Asn142)
Quinazoline Pan-Kinase~5.0Poor (Pan-active)Flat aromatic profile; poor 3D pocket exploitation

Experimental Protocols for Validating Kinase Selectivity

To ensure scientific integrity, any claims of selectivity must be validated through a self-validating system of orthogonal assays. As an application scientist, I mandate a two-tiered approach: a universal biochemical assay to measure direct ATP competition, followed by a cellular assay to confirm target engagement in a physiological environment.

Protocol A: Biochemical Profiling via ADP-Glo™ Kinase Assay

Causality: The ADP-Glo assay is chosen because it directly quantifies the amount of ADP produced during the kinase reaction. Unlike substrate-specific assays, this universal readout allows for head-to-head comparison across different kinase isoforms (e.g., PI3Kα, β, γ, δ) using the exact same detection reagents, eliminating assay-dependent bias.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.01% BSA).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the 1-oxoisoindoline compound in 100% DMSO. Transfer 100 nL to a 384-well low-volume plate (final DMSO concentration = 1%).

  • Enzyme Addition: Add 5 µL of the specific kinase isoform (e.g., PI3Kγ at 2 nM final concentration) to the respective wells. Incubate for 15 minutes at room temperature to allow for compound-enzyme equilibration.

  • Reaction Initiation: Add 5 µL of ATP/Substrate mix (e.g., 25 µM ATP and 50 µM PIP2). Incubate for 60 minutes at room temperature.

  • Signal Generation: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Detection: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Read luminescence on a multi-mode microplate reader.

  • Data Analysis: Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model. The Selectivity Index (SI) is calculated as

    
    .
    
Protocol B: Cellular Target Engagement (Phospho-AKT Readout)

Causality: Biochemical potency does not guarantee cellular efficacy due to membrane permeability issues and the high concentration of intracellular ATP (~1-5 mM). Measuring downstream phosphorylation of AKT (Ser473) in THP-1 macrophages confirms that the 1-oxoisoindoline compound successfully penetrates the cell and outcompetes endogenous ATP.

Step-by-Step Methodology:

  • Cell Culture: Seed THP-1 cells in a 96-well plate at

    
     cells/well in RPMI-1640 medium supplemented with 10% FBS. Starve cells in serum-free medium for 2 hours prior to treatment.
    
  • Compound Treatment: Treat cells with the 1-oxoisoindoline inhibitor (dose-response from 10 µM to 0.1 nM) for 1 hour at 37°C.

  • Stimulation: Stimulate PI3Kγ activity by adding C5a (10 nM) for 5 minutes.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Measure p-AKT (Ser473) levels using a homogeneous time-resolved fluorescence (HTRF) assay or traditional Western Blot. Normalize against total AKT levels.

Visualizing the Validation Workflow

Workflow Synth 1. Scaffold Synthesis (C3-Functionalization) Biochem 2. ADP-Glo Assay (Isoform IC50 Profiling) Synth->Biochem Primary Screen Cellular 3. Cellular Target Engagement (p-AKT Readout) Biochem->Cellular Selectivity >100x Xray 4. X-Ray Crystallography (Hinge Binding Confirmation) Cellular->Xray Mechanism Validation Lead 5. Lead Selection (High Selectivity Index) Xray->Lead Structural Proof

Diagram 2: The self-validating experimental workflow for confirming 1-oxoisoindoline kinase selectivity.

Conclusion

The transition from flat, non-selective kinase inhibitors to highly specific therapeutics requires advanced structural scaffolds. The 1-oxoisoindoline framework provides a distinct, measurable advantage by exploiting deep selectivity pockets and forming rigid bidentate hinge interactions. As demonstrated by comparative data and rigorous orthogonal testing, this scaffold represents a foundational leap forward for researchers developing next-generation targeted therapies.

References

  • Structural Insights from Molecular Modeling of Isoindolin-1-One Derivatives as PI3Kγ Inhibitors against Gastric Carcinoma. Biomedicines / MDPI.
  • Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminform
  • Discovery of Highly Isoform Selective Orally Bioavailable Phosphoinositide 3-Kinase (PI3K)-γ Inhibitors.
  • Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors.
Validation

A Comparative Guide to the Biological Activity of 5-Substituted Isoindolinone Derivatives

The isoindolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1][2][3] This bicyclic heterocyclic system...

Author: BenchChem Technical Support Team. Date: March 2026

The isoindolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1][2][3] This bicyclic heterocyclic system is present in various natural products and is the core of several clinically significant drugs, including the immunomodulatory agents lenalidomide and pomalidomide, which have revolutionized the treatment of multiple myeloma.[1][4] The versatility of the isoindolinone core, particularly when substituted at the C-5 position, allows for the fine-tuning of its pharmacological properties, leading to potent and selective inhibitors for a diverse range of biological targets.

This guide provides a comparative analysis of the biological activities of 5-substituted isoindolinone derivatives, focusing on their mechanisms of action against key therapeutic targets. We will delve into the experimental data supporting their efficacy, provide detailed protocols for activity assessment, and visualize the associated signaling pathways to offer a comprehensive resource for researchers in drug discovery and development.

Inhibition of Poly(ADP-ribose) Polymerase (PARP): A Strategy for Precision Oncology

The inhibition of Poly(ADP-ribose) Polymerase (PARP) enzymes has emerged as a highly successful strategy in oncology, particularly for cancers harboring deficiencies in the homologous recombination (HR) pathway of DNA repair, such as those with BRCA1/2 mutations.[5]

Mechanism of Action: Synthetic Lethality

PARP enzymes are critical for repairing single-strand DNA breaks. When PARP is inhibited, these breaks persist and are converted into more lethal double-strand breaks during DNA replication. In healthy cells, these are efficiently repaired by the HR pathway. However, in cancer cells with a compromised HR pathway (e.g., BRCA-mutated), the inability to repair these double-strand breaks leads to genomic instability and cell death. This concept, known as "synthetic lethality," allows for the selective targeting of cancer cells while sparing normal cells.[5]

The isoindolinone scaffold is an excellent pharmacophore for PARP inhibition due to its structural resemblance to the nicotinamide moiety of NAD+, the natural substrate for PARP. This allows isoindolinone derivatives to act as competitive inhibitors at the enzyme's catalytic site.[5] Recent research has focused on developing isoindolinone-based PARP inhibitors with enhanced central nervous system (CNS) penetration, offering potential for treating brain cancers.[5]

G cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient, e.g., BRCA-mutated) DNA_SSB_1 Single-Strand Break (SSB) PARP_1 PARP-1 Activation DNA_SSB_1->PARP_1 recruits BER Base Excision Repair PARP_1->BER initiates DNA_Repair_1 DNA Repaired BER->DNA_Repair_1 DNA_SSB_2 Single-Strand Break (SSB) PARP_2 PARP-1 DNA_SSB_2->PARP_2 Replication DNA Replication DNA_SSB_2->Replication unrepaired PARP_Inhibitor Isoindolinone PARP Inhibitor PARP_Inhibitor->PARP_2 inhibits DSB Double-Strand Break (DSB) Replication->DSB HR_Deficient Defective HR Repair DSB->HR_Deficient Apoptosis Cell Death (Apoptosis) HR_Deficient->Apoptosis leads to

Caption: PARP inhibition leading to synthetic lethality in HR-deficient cancer cells.

Comparative Performance of 5-Substituted Isoindolinone PARP Inhibitors

The substitution pattern on the isoindolinone core is critical for potency and selectivity. Below is a comparison of key derivatives that have been investigated as PARP-1 inhibitors.

Compound Name5-Position SubstituentPARP-1 Inhibition (IC50 or K_d)Key Findings & Reference
NMS-P118 CarboxamideIC50: < 100 nMIdentified from a high-throughput screening campaign, serving as an early lead compound.[6]
Talazoparib (BMN-673) FluoroIC50: 0.57 nMA clinically approved, highly potent PARP-1/2 inhibitor featuring a related phthalazinone core, demonstrating the scaffold's potential.
NMS-P515 CyclohexylmethylaminoK_d: 16 nMA potent and stereospecific PARP-1 inhibitor with a favorable ADME profile.[6]
Patent Example WO2002090334A1 Various aryl and heterocyclyl groupsNot specifiedDiscloses a broad class of 5-substituted isoquinolinones as PARP inhibitors for therapeutic use.[7][8]
Experimental Protocol: PARP-1 Inhibition Assay (HTS Colorimetric)

This protocol outlines a standard, self-validating method for assessing the inhibitory activity of compounds against PARP-1.

Principle: The assay quantifies the incorporation of biotinylated ADP-ribose onto histone proteins, a direct measure of PARP-1 activity. Inhibition is detected by a decrease in the colorimetric signal.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone H1

  • Biotinylated NAD+

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 25 mM MgCl2, 1 mM DTT)

  • Activated DNA (e.g., DNase I-treated calf thymus DNA)

  • Streptavidin-HRP (Horse Radish Peroxidase) conjugate

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop Solution (e.g., 2 M H2SO4)

  • 96-well high-binding microplate

  • Plate reader (450 nm)

Methodology:

  • Plate Coating: Add 50 µL of Histone H1 (10 µg/mL in PBS) to each well. Incubate overnight at 4°C. Wash wells 3x with PBS-T (PBS + 0.05% Tween-20).

  • Compound Preparation: Prepare serial dilutions of the test isoindolinone derivatives in the assay buffer. Include a positive control (known PARP inhibitor, e.g., Olaparib) and a negative control (DMSO vehicle).

  • Reaction Mixture: Prepare a master mix containing assay buffer, activated DNA (10 µg/mL), and PARP-1 enzyme (e.g., 1 U/well).

  • Initiation: Add 25 µL of the compound dilutions (or controls) to the wells. Add 25 µL of the PARP-1 master mix.

  • Enzymatic Reaction: Add 50 µL of biotinylated NAD+ (e.g., 5 µM) to each well to start the reaction. Incubate for 1 hour at room temperature.

  • Detection: Wash wells 3x with PBS-T. Add 100 µL of Streptavidin-HRP (diluted in PBS-T) and incubate for 1 hour.

  • Signal Development: Wash wells 5x with PBS-T. Add 100 µL of TMB substrate. Incubate in the dark until sufficient color develops (15-30 min).

  • Measurement: Add 100 µL of stop solution. Read the absorbance at 450 nm.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Causality and Validation: This protocol is self-validating through the use of positive and negative controls. The positive control ensures the assay can detect inhibition, while the negative (vehicle) control establishes the baseline for 100% enzyme activity. The reliance on specific molecular interactions (biotin-streptavidin) ensures high specificity and trustworthiness of the results.

Inhibition of Phosphodiesterase Type 5 (PDE5): Modulating cGMP Signaling

Isoindolinone and the structurally related isoquinolinone derivatives have been successfully developed as potent and selective inhibitors of Phosphodiesterase Type 5 (PDE5), an enzyme that degrades cyclic guanosine monophosphate (cGMP).[9][10]

Mechanism of Action: Smooth Muscle Relaxation

PDE5 is highly expressed in the smooth muscle cells of the corpus cavernosum of the penis and the pulmonary vasculature.[11] The nitric oxide (NO) signaling pathway activates guanylate cyclase, which produces cGMP. Elevated cGMP levels lead to the activation of protein kinase G (PKG), resulting in decreased intracellular calcium and smooth muscle relaxation (vasodilation). PDE5 terminates this signal by hydrolyzing cGMP. PDE5 inhibitors block this degradation, leading to an accumulation of cGMP and enhanced vasodilation. This is the established mechanism for treating erectile dysfunction and pulmonary arterial hypertension.[10][11]

NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP GMP 5'-GMP (inactive) cGMP->GMP hydrolyzed by PKG Protein Kinase G (PKG) cGMP->PKG activates PDE5 PDE5 PDE5_I Isoindolinone PDE5 Inhibitor PDE5_I->PDE5 inhibits Relax Smooth Muscle Relaxation PKG->Relax promotes

Sources

Comparative

A Comparative Guide to the Crystal Structure Analysis of Isoindolinone Boronic Acid Complexes

Introduction: The Convergence of Privileged Scaffolds in Drug Discovery In the landscape of modern medicinal chemistry, the isoindolinone core and the boronic acid functional group represent two "privileged scaffolds" of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Convergence of Privileged Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the isoindolinone core and the boronic acid functional group represent two "privileged scaffolds" of immense interest. Isoindolinone derivatives are integral to a range of clinically approved drugs, including the immunomodulatory agents lenalidomide and pomalidomide, valued for their rigid structure that aptly presents pharmacophoric features.[1] Boronic acids, propelled into the spotlight by the success of the proteasome inhibitor bortezomib (Velcade), are unique Lewis acids that can form reversible covalent bonds with biological nucleophiles, a mechanism increasingly exploited for potent and specific enzyme inhibition.[2][3]

The combination of these two moieties into single molecular entities—isoindolinone boronic acid complexes—presents a compelling strategy for developing novel therapeutics. However, to rationally design and optimize these molecules, a precise understanding of their three-dimensional structure is not just beneficial; it is paramount. This guide provides an in-depth exploration of single-crystal X-ray diffraction (SC-XRD) as the definitive method for the structural elucidation of these complexes. It will detail the experimental workflow, explain the causality behind methodological choices, and objectively compare the insights gained from SC-XRD with those from other essential analytical techniques.

The Gold Standard: Why Single-Crystal X-ray Diffraction is Indispensable

While a suite of analytical tools is required to characterize a novel compound, single-crystal X-ray diffraction stands alone in its ability to provide an unambiguous, high-resolution, three-dimensional map of a molecule in the solid state. For isoindolinone boronic acid complexes, this is critical for several reasons:

  • Absolute Stereochemistry: It definitively determines the spatial arrangement of atoms, resolving any chiral centers.

  • Precise Geometric Parameters: It yields exact bond lengths, bond angles, and torsional angles, revealing the precise conformation of the molecule.

  • Boron Coordination Geometry: It unequivocally shows whether the boron atom is in a trigonal planar (sp²) or tetrahedral (sp³) hybridization state, a key determinant of its interaction with target proteins.[4][5]

  • Intermolecular Interactions: It maps the intricate network of non-covalent interactions (hydrogen bonds, π-stacking, etc.) that dictate crystal packing and can inform on potential interactions in a protein's active site.[6]

This atomic-level detail is the foundation of structure-based drug design, allowing researchers to visualize how a molecule docks into its biological target and to make informed modifications to improve affinity and selectivity.

Experimental Protocol: From Powder to Picture

The journey from a synthesized compound to a fully refined crystal structure is a multi-step process where each stage is a critical checkpoint for quality. The protocol described here is a self-validating system; success and data quality at each step confirm the validity of the previous one.

Diagram of the Experimental Workflow

X-ray Crystallography Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Crystallization cluster_2 Phase 3: Data Acquisition & Analysis Synthesis Synthesis of Isoindolinone Boronic Acid Complex Purification Rigorous Purification (>99% Purity) Synthesis->Purification Key to Crystallization Characterization Initial Characterization (NMR, MS, IR) Purification->Characterization Screening Crystallization Screening (Vapor Diffusion, Slow Evaporation) Characterization->Screening Purity Confirmed Optimization Optimization of Growth Conditions Screening->Optimization Harvesting Crystal Selection & Harvesting Optimization->Harvesting Mounting Crystal Mounting & Cryo-cooling Harvesting->Mounting High-Quality Crystal DataCollection X-ray Diffraction Data Collection Mounting->DataCollection Processing Data Processing (Integration, Scaling) DataCollection->Processing Solution Structure Solution (e.g., Direct Methods) Processing->Solution Refinement Structure Refinement & Validation Solution->Refinement FinalStructure Final Structural Model (CIF File) Refinement->FinalStructure

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Step-by-Step Methodology
  • Synthesis and Purification (The Foundation):

    • Synthesis: Isoindolinones can be synthesized through various methods, such as the reductive C-N coupling of 2-carboxybenzaldehydes with amines.[7] The boronic acid moiety is often introduced via metal-catalyzed cross-coupling reactions or by electrophilic trapping of organometallic intermediates.[2][4]

    • Purification: This is the most critical, yet often underestimated, step. Impurities, even at levels below 1-2%, can act as "crystal cappers," inhibiting nucleation and growth.

      • Protocol: The crude product is subjected to flash column chromatography on silica gel. Fractions are analyzed by thin-layer chromatography (TLC) and pure fractions are combined. The solvent is removed in vacuo, and the resulting solid is recrystallized from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to achieve >99% purity.

    • Causality: High purity is essential because crystallization is a process of molecular self-assembly. Impurities disrupt the repeating lattice structure required to form a well-ordered crystal. The final purity should be confirmed by NMR and High-Resolution Mass Spectrometry (HRMS).

  • Crystallization (The Art and Science):

    • Protocol: The purified compound (5-10 mg) is subjected to a broad crystallization screen. The most common and effective methods are:

      • Slow Evaporation: The compound is dissolved in a suitable solvent (e.g., acetone, methanol) in a small vial, which is covered with a perforated cap to allow the solvent to evaporate over several days to weeks.

      • Vapor Diffusion (Hanging Drop): A small drop (1-2 µL) of the compound solution is mixed with a precipitant solution and suspended over a larger reservoir of the precipitant. The slow equilibration of solvent vapor concentrates the drop, inducing crystallization.

    • Causality: The goal is to bring the solution to a state of supersaturation slowly and controllably. Rapid precipitation leads to amorphous solid or microcrystalline powder, which is unsuitable for SC-XRD. Screening a wide range of solvents, precipitants, and temperatures is necessary because crystal formation is highly dependent on the specific solvation and intermolecular interactions of the target molecule.

  • Data Collection and Processing (The Measurement):

    • Protocol: A single, well-formed crystal with sharp edges is selected under a microscope, picked up with a cryo-loop, and flash-cooled in a stream of liquid nitrogen (100 K). This crystal is then mounted on a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a full sphere of diffraction data.

    • Causality: Cryo-cooling minimizes thermal vibrations of the atoms and damage from the X-ray beam, resulting in a higher-resolution diffraction pattern. The diffraction spots' intensities and positions contain the information about the arrangement of atoms in the crystal. The collected data is then processed (integrated and scaled) to produce a reflection file for structure solution.

  • Structure Solution and Refinement (The Result):

    • Protocol: The processed data is used to solve the "phase problem" and generate an initial electron density map. An initial molecular model is built into this map. This model is then refined against the experimental data, adjusting atomic positions and thermal parameters to achieve the best possible fit.

    • Trustworthiness: The quality of the final structure is validated by several metrics. The R-factor (R1) is a key indicator of the agreement between the calculated model and the observed X-ray data; a value below 5-7% for high-quality data is considered excellent. The final structure is typically deposited in a crystallographic database as a Crystallographic Information File (CIF).

Comparative Analysis: A Multi-Technique Approach to Structural Elucidation

While SC-XRD provides the definitive solid-state structure, it is crucial to understand that it is one piece of the puzzle. Other spectroscopic techniques provide complementary information about the molecule's behavior and structure, primarily in solution.

Diagram of Complementary Techniques

Analytical Techniques center Isoindolinone Boronic Acid Complex XRD SC-XRD center->XRD Solid-State 3D Structure (Bond Lengths/Angles) NMR NMR (¹H, ¹³C, ¹¹B) center->NMR Solution-State Structure (Connectivity, Dynamics) MS Mass Spec (HRMS) center->MS Molecular Weight & Formula IR IR/Raman Spectroscopy center->IR Functional Groups (B-O, C=O bonds)

Caption: Complementary nature of analytical techniques.

Data Comparison Table
TechniqueInformation ProvidedStrengthsLimitations
Single-Crystal X-ray Diffraction (SC-XRD) Precise 3D atomic coordinates, bond lengths/angles, absolute stereochemistry, intermolecular interactions.[6]Unambiguous, high-resolution structural determination ("gold standard").Requires high-quality single crystals; provides a static picture in the solid state, which may differ from the solution conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Atomic connectivity, solution-state conformation (via NOE), dynamic processes, boron coordination environment (¹¹B NMR).[8]Provides data on the behavior in solution, which is more biologically relevant; ¹¹B NMR is highly sensitive to the boron environment.[8]Provides a time-averaged structure; does not give precise geometric parameters like bond lengths.
Mass Spectrometry (MS) High-precision mass-to-charge ratio, elemental composition (HRMS).Extremely sensitive, requires minimal sample, confirms molecular formula.Provides no information on 3D structure or atomic connectivity.
Infrared (IR) & Raman Spectroscopy Presence of specific functional groups and vibrational modes (e.g., C=O stretch, O-H stretch, B-O stretch).[9]Quick, non-destructive, good for confirming the presence of key bonds.Provides very limited information on the overall 3D molecular architecture.
UV-Visible Spectroscopy Electronic transitions (π-π*), can be used to study complexation with other molecules (e.g., diols).[10][11]Useful for studying binding events and determining association constants in solution.[10]Provides no direct structural information beyond the chromophore.

Expertise in Action: Synthesizing the Data

A Senior Application Scientist does not view these techniques in isolation. Instead, we synthesize the findings into a cohesive, self-validating picture. For an isoindolinone boronic acid complex, the workflow is as follows:

  • Confirmation of Identity: HRMS confirms the correct elemental composition. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and connectivity.

  • Confirmation of Functional Groups: IR spectroscopy shows the characteristic stretches for the isoindolinone carbonyl (C=O) and the boronic acid hydroxyls (O-H) and B-O bonds.

  • Probing the Boron Center: ¹¹B NMR provides crucial information on the boron environment in solution. A chemical shift around 20-30 ppm suggests a trigonal planar sp² boron, while a shift around 3-10 ppm indicates a tetrahedral sp³ borate species, which might form in the presence of diols or certain buffer components.[8]

  • Definitive Structure Determination: Finally, SC-XRD provides the definitive, high-resolution 3D structure. This solid-state structure can then be compared to the solution-state data from NMR to understand conformational flexibility. For example, the crystal structure might show a specific intramolecular hydrogen bond that NMR (through temperature-dependent studies) can confirm persists in solution.

Conclusion

The structural analysis of isoindolinone boronic acid complexes is a multi-faceted endeavor that relies on a synergistic application of modern analytical techniques. While methods like NMR, MS, and IR spectroscopy are indispensable for confirming chemical identity and probing solution-state behavior, single-crystal X-ray diffraction remains the unequivocal gold standard for determining the precise three-dimensional architecture. The atomic-level insights it provides into bond lengths, stereochemistry, and intermolecular interactions are critical for understanding the molecular recognition events that underpin biological activity. For researchers and drug development professionals working with these promising hybrid molecules, a high-quality crystal structure is not just a dataset; it is the foundational blueprint for rational, structure-based design of the next generation of therapeutics.

References

  • Complexation of Boronic Acid with Chiral α-Hydroxycarboxylic Acids and the Ability of the Complexes to Catalyze α-Hydroxycarboxylic Acid Esterification. (2023). MDPI. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). MDPI. [Link]

  • Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. (2005). Wiley-VCH. [Link]

  • 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. (2010). Wiley-VCH. [Link]

  • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. (2025). PMC. [Link]

  • X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. PMC. [Link]

  • A detailed examination of boronic acid±diol complexation. ResearchGate. [Link]

  • Structure-Based Analysis of Boronic Acids as Inhibitors of Acinetobacter-Derived Cephalosporinase-7, a Unique Class C β-Lactamase. (2018). NIH. [Link]

  • Isoindolinone synthesis. Organic Chemistry Portal. [Link]

  • Isoindolinone Derivatives: Synthesis, In Vitro Anticancer, Antioxidant, and Molecular Docking Studies. (2025). ResearchGate. [Link]

  • The design of boronic acid spectroscopic reporter compounds by taking advantage of the pK(a)-lowering effect of diol binding: nitrophenol-based color reporters for diols. (2004). PubMed. [Link]

  • Isoindoline-Derived Ligands and Applications. (2015). ResearchGate. [Link]

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing). [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022). [Link]

  • Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications. SciSpace. [Link]

  • Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. (2019). PubMed. [Link]

  • Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes. (2025). MDPI. [Link]

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2024). [Link]

  • Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. (2025). ACS Publications. [Link]

  • Boronic Acid and Zn(II)–2,2'–Dipicolylamine Complex Based Chemical Receptors for the Selective Recognition. Skemman. [Link]

  • Analytical techniques for boron quantification supporting desalination processes-- A review. [Link]

  • Novel Synthesis Technique Produces Boronic Acid-Based Drugs. (2017). [Link]

  • Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015). [Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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Reactant of Route 1
(1-Oxoisoindolin-5-YL)boronic acid
Reactant of Route 2
(1-Oxoisoindolin-5-YL)boronic acid
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